2-Hydroxy-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDNXIKAWKCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143118 | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-56-1 | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyridine
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-hydroxy-3-methylpyridine (B85697) (also known as 3-methyl-2-pyridone), a crucial intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.
Synthesis from 2-Bromo-3-methylpyridine (B184072)
A common and direct method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-3-methylpyridine. This pathway is favored for its relatively straightforward procedure and good yield.
Experimental Protocol
In a dry Schlenk tube, 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) is dissolved in 100 mL of ammonia (B1221849) (in the form of a solution like ammonium (B1175870) hydroxide (B78521), though the original literature specifies ammonia, which could imply anhydrous ammonia in a suitable solvent). To this solution, potassium tert-butoxide (KOt-Bu, 39.3 g, 350.0 mmol) is added. The reaction mixture is then stirred at 100 °C for 40 hours. After the reaction is complete, the solvent is removed by distillation under reduced pressure. The resulting residue is dissolved in 50 mL of formic acid (HCO2H) and stirred at room temperature for 24 hours. Following this, the pH of the solution is adjusted to approximately 6 using a 3N aqueous solution of potassium hydroxide (KOH). The product is extracted with chloroform (B151607) (CHCl3, 3 x 50 mL). The combined organic phases are washed with saturated saline, dried over anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and concentrated. The crude product is purified by column chromatography using an eluent of 8% methanol (B129727) in dichloromethane (B109758) to yield this compound as a white solid.[1]
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2-Bromo-3-methylpyridine | KOt-Bu, Formic Acid, KOH | Ammonia, Chloroform | 40 hours (initial reaction), 24 hours (formic acid) | 100 °C (initial reaction), Room Temperature (formic acid) | 72% | [Synlett, 2015, vol. 26, # 11, p. 1557 - 1562] |
Synthesis Pathway Diagram
Synthesis from Furan (B31954) Derivatives (via Ring Opening and Closing)
This pathway utilizes furan derivatives, such as 2-acetylfuran (B1664036), which undergo a ring-opening and subsequent ring-closing reaction in the presence of ammonia to form the pyridine (B92270) ring. This method is significant as it builds the heterocyclic core from an acyclic precursor.
Experimental Protocol
First, 2-acetylfuran is synthesized by heating a mixture of furan (25 g), acetic anhydride (B1165640) (74 ml), and 85% phosphoric acid (4 g) to 60°C. The product is then isolated by extraction with ether and distillation under reduced pressure.
For the main reaction, 2-acetylfuran (2 g) is heated in an autoclave at 180°C for 20 hours with liquid ammonia (10 ml) and ammonium chloride (0.5 g) as a catalyst. After cooling, the reaction mixture is diluted with methanol and treated with activated carbon. The filtrate is then concentrated, and the residue is dissolved in water and extracted with ether to remove byproducts such as 2-acetylpyrrole. The aqueous layer is then acidified and further purified to isolate 2-methyl-3-hydroxypyridine.
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2-Acetylfuran | Liquid Ammonia, NH4Cl | None (neat) | 20 hours | 180 °C | Good (not specified) | [Tohoku Journal of Agricultural Research X (1) 1959] |
Synthesis Pathway Diagram
Synthesis from Alanine (via Oxazole (B20620) Intermediate and Diels-Alder Reaction)
This synthetic route involves the construction of an oxazole ring from alanine, followed by a Diels-Alder reaction to form the substituted pyridine ring. This multi-step synthesis offers a versatile approach to variously substituted pyridines.
Experimental Protocol
Step 1: Synthesis of 2-Ethoxyoxalylalanine Ethyl Ester Alanine (25 g, 281 mmol) is placed in a 1000 mL flask with absolute ethanol (B145695) (650 mL). Thionyl chloride (45 mL, 618 mmol) is added dropwise at 35-40°C. The mixture is refluxed for 5 hours. After cooling to 50°C, sodium carbonate powder (65 g, 613 mmol) is added in portions, followed by diethyl oxalate (B1200264) (150 mL, 1.1 mol). The reaction is maintained at 50°C for 5 hours.
Step 2: Synthesis of 4-Methyl-5-ethoxyoxazole The crude 2-ethoxyoxalylalanine ethyl ester is reacted with toluene, phosphorus oxychloride, and triethylamine (B128534) at 80°C for 7 hours. After workup, the resulting crude 4-methyl-5-ethoxy-2-oxazolecarboxylic acid ethyl ester is hydrolyzed with sodium hydroxide solution. The mixture is then acidified to pH 2.5 at 60°C to induce decarboxylation and the product, 4-methyl-5-ethoxyoxazole, is obtained by steam distillation.
Step 3: Diels-Alder Reaction and Final Product Formation The synthesized 4-methyl-5-ethoxyoxazole is then reacted with a suitable dienophile. For example, a reaction with maleic anhydride followed by hydrolysis and decarboxylation would lead to the desired 2-methyl-3-hydroxypyridine nucleus. The final decarboxylation to obtain this compound is achieved by heating the intermediate 2-methyl-3-hydroxy-isonicotinic acid in quinoline (B57606) with copper powder at 180°C for 4 hours.
Quantitative Data
| Starting Material | Key Intermediate | Final Step Yield | Overall Yield | Reference |
| Alanine | 4-Methyl-5-ethoxyoxazole | 79% (from 3-methyl-2-hydroxy-isonicotinic acid) | 30.3% | [Guidechem FAQ] |
Synthesis Pathway Diagram
References
An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-3-methylpyridine and 3-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a critical consideration in medicinal chemistry and drug development, as the predominant tautomer can significantly influence a molecule's physicochemical properties, receptor binding, and metabolic stability. This technical guide provides a comprehensive overview of the tautomerism between 2-hydroxy-3-methylpyridine (B85697) and its corresponding lactam, 3-methyl-2-pyridone. Due to the limited availability of specific quantitative data for this substituted system, this paper leverages the extensively studied 2-hydroxypyridine (B17775)/2-pyridone equilibrium as a foundational model. The guide details the underlying principles, the profound influence of solvent polarity, and the expected effects of the 3-methyl substituent. Furthermore, it outlines key experimental protocols for the determination of tautomeric equilibria and provides visual representations of the chemical principles and experimental workflows.
Introduction to Pyridone-Hydroxypyridine Tautomerism
The tautomerism between 2-hydroxypyridines and 2-pyridones is a classic example of lactam-lactim tautomerism, a form of prototropic tautomerism involving the migration of a proton between oxygen and nitrogen atoms.[1] The two tautomers, the aromatic hydroxy form and the non-aromatic but highly polar pyridone form, often coexist in equilibrium. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents on the pyridine (B92270) ring.[2][3] Understanding and controlling this equilibrium is paramount in drug design, as the different tautomers present distinct hydrogen bonding capabilities, lipophilicity, and electronic distributions.
The 3-methyl substitution on the pyridine ring introduces both electronic and steric effects that can modulate the tautomeric preference. The electron-donating nature of the methyl group can influence the basicity of the ring nitrogen and the acidity of the hydroxyl group, thereby shifting the equilibrium.
Tautomeric Equilibrium: A Quantitative Perspective
In the gas phase and non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored.[1] Conversely, in polar protic solvents, the more polar 2-pyridone form predominates due to its larger dipole moment and greater ability to engage in hydrogen bonding with the solvent.[1][2]
Table 1: Tautomeric Equilibrium Constants (KT) and Thermodynamic Data for the 2-Hydroxypyridine/2-Pyridone System in Various Solvents
| Solvent | Dielectric Constant (ε) | KT ([2-Pyridone]/[2-Hydroxypyridine]) | ΔG (kcal/mol) | Reference(s) |
| Gas Phase | 1 | ~0.3 | +0.6 to +0.8 | [4] |
| Cyclohexane | 2.02 | 1.7 | -0.32 | [2] |
| Chloroform | 4.81 | 6.0 | -1.06 | [2] |
| Acetonitrile | 37.5 | ~10 | -1.36 | [1] |
| Water | 78.4 | ~910 | -4.03 | [2] |
Note: ΔG was calculated using the formula ΔG = -RTln(KT) at T = 298 K.
Expected Influence of the 3-Methyl Group:
The 3-methyl group is an electron-donating group through an inductive effect. This is expected to increase the electron density in the pyridine ring, making the ring nitrogen slightly more basic. A more basic nitrogen would favor the protonated, pyridone form. Therefore, it is anticipated that the equilibrium constant, KT, for this compound will be slightly larger than that of the parent compound in a given solvent, favoring the 3-methyl-2-pyridone tautomer. However, without direct experimental data, this remains a qualitative prediction.
Experimental Protocols for Tautomerism Analysis
The determination of tautomeric equilibrium constants relies on spectroscopic techniques that can distinguish between the two tautomers.
UV/Vis Spectroscopy
Principle: The aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone tautomers exhibit distinct electronic transitions and thus have different UV/Vis absorption spectra. The hydroxy form typically shows a benzenoid-like spectrum, while the pyridone form has a spectrum characteristic of an α,β-unsaturated carbonyl system, generally at a longer wavelength.[1] By measuring the absorbance at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of the two species can be determined.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Synthesize and purify N-methyl-3-methyl-2-pyridone and 2-methoxy-3-methylpyridine. These "fixed" derivatives serve as models for the individual tautomers, as they cannot tautomerize.
-
Prepare a series of standard solutions of known concentrations for each fixed derivative in the solvent of interest.
-
-
Determination of Molar Absorptivities:
-
Record the UV/Vis spectrum for each standard solution.
-
Determine the molar absorptivity (ε) for each fixed tautomer at several wavelengths, particularly at the λmax of each compound.
-
-
Analysis of the Tautomeric Mixture:
-
Prepare a solution of this compound of known total concentration in the same solvent.
-
Record its UV/Vis spectrum.
-
The absorbance of the mixture at a given wavelength (λ) is the sum of the absorbances of the two tautomers: Aλ = ελ(hydroxy) * [hydroxy] * l + ελ(pyridone) * [pyridone] * l where l is the path length of the cuvette.
-
The total concentration is: Ctotal = [hydroxy] + [pyridone].
-
By measuring the absorbance at two different wavelengths, a system of two simultaneous equations can be solved to find the concentrations of the individual tautomers.
-
-
Calculation of KT:
-
KT = [pyridone] / [hydroxy]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The aromatic hydroxy tautomer and the pyridone tautomer will have distinct 1H and 13C NMR spectra.[5][6] For instance, the chemical shifts of the ring protons and the carbon attached to the oxygen/nitrogen will be significantly different between the two forms.
Detailed Protocol:
-
Acquisition of Spectra for "Fixed" Derivatives:
-
Obtain 1H and 13C NMR spectra of the "fixed" derivatives (N-methyl-3-methyl-2-pyridone and 2-methoxy-3-methylpyridine) in the desired deuterated solvent to determine the characteristic chemical shifts for each tautomeric form.
-
-
Analysis of the Tautomeric Mixture:
-
Acquire 1H and 13C NMR spectra of this compound in the same deuterated solvent.
-
If the rate of tautomerization is slow on the NMR timescale, separate sets of peaks will be observed for each tautomer. The ratio of the integrals of corresponding peaks directly gives the ratio of the tautomers.
-
If the rate of tautomerization is fast, a single, time-averaged set of peaks will be observed. The chemical shift (δobs) of a given nucleus will be a weighted average of the chemical shifts of that nucleus in the individual tautomers (δhydroxy and δpyridone): δobs = Xhydroxy * δhydroxy + Xpyridone * δpyridone where X is the mole fraction of each tautomer.
-
Since Xhydroxy + Xpyridone = 1, the mole fractions can be calculated.
-
-
Calculation of KT:
-
KT = Xpyridone / Xhydroxy
-
Visualizing Tautomerism and Experimental Workflows
Tautomeric Equilibrium
Caption: Tautomeric equilibrium between this compound and 3-methyl-2-pyridone.
UV/Vis Spectroscopy Experimental Workflow
Caption: Workflow for determining tautomeric equilibrium constant using UV/Vis spectroscopy.
NMR Spectroscopy Data Analysis Logic
Caption: Logical workflow for NMR data analysis in tautomerism studies.
Conclusion
The tautomeric equilibrium of this compound and 3-methyl-2-pyridone is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is sparse, a thorough understanding can be achieved by leveraging the extensive research on the parent 2-hydroxypyridine/2-pyridone system. The principles of solvent-dependent equilibrium and the expected electronic influence of the 3-methyl group provide a strong framework for predicting its behavior. The experimental protocols outlined in this guide, particularly UV/Vis and NMR spectroscopy, offer robust methods for the quantitative determination of the tautomeric ratio. For researchers in the pharmaceutical sciences, a careful consideration and, where necessary, experimental determination of the predominant tautomeric form is an indispensable step in the design and optimization of new chemical entities.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyridine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and tautomeric equilibrium with 3-methyl-2-pyridone. A detailed experimental protocol for its synthesis is provided, along with a thorough characterization using various spectroscopic techniques. The biological activities, particularly its role as a potential enzyme inhibitor, are also discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the field of organic synthesis.
Molecular Structure and Formula
This compound, also known by its IUPAC name 3-methyl-1H-pyridin-2-one, is a substituted pyridine (B92270) derivative.[1] Its chemical formula is C₆H₇NO, and it has a molecular weight of 109.13 g/mol .[2][3] The molecule consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a methyl group at the 3-position.
An important characteristic of this compound is its existence in a tautomeric equilibrium with 3-methyl-2-pyridone. In this equilibrium, the proton can reside on the oxygen atom (the enol form, this compound) or the nitrogen atom (the keto or amide form, 3-methyl-2-pyridone).[4][5][6] Spectroscopic evidence and theoretical studies indicate that the pyridone form is the predominant tautomer in most solvents and in the solid state.[4][5][7] This is attributed to the aromaticity of the pyridone ring and the presence of a strong C=O bond.[7]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-pyridone(1003-56-1) 1H NMR [m.chemicalbook.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Hydroxy-3-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methylpyridine (CAS No: 1121-78-4), a key heterocyclic compound with applications in medicinal chemistry and material science. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations to facilitate research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.30 - 7.20 | m | - | H-6 |
| 7.15 - 7.05 | m | - | H-4 |
| 6.15 - 6.05 | t | 6.5 | H-5 |
| 2.17 | s | - | -CH₃ |
| 11.5 (broad) | s | - | -OH |
Solvent: CDCl₃. Instrument: 500 MHz NMR Spectrometer.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C-2 |
| 140.0 | C-6 |
| 138.0 | C-4 |
| 118.0 | C-3 |
| 105.0 | C-5 |
| 17.0 | -CH₃ |
Solvent: CDCl₃. Instrument: 125 MHz NMR Spectrometer.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2950 | Medium | C-H stretch (methyl) |
| 1650 | Strong | C=O stretch (pyridone tautomer) |
| 1600, 1580 | Strong | C=C stretch (aromatic ring) |
| 1470 | Medium | C-H bend (methyl) |
| 1250 | Medium | C-O stretch |
| 800 | Strong | C-H bend (out-of-plane) |
Technique: Attenuated Total Reflectance (ATR)-FTIR.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 109 | 100 | [M]⁺ (Molecular Ion) |
| 81 | 60 | [M - CO]⁺ |
| 80 | 45 | [M - CHO]⁺ |
| 54 | 30 | [C₃H₄N]⁺ |
| 53 | 25 | [C₄H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 s were used. A total of 1024 scans were accumulated to achieve a satisfactory signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.
-
Sample Analysis: A small amount of the solid this compound sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was utilized.
-
Chromatographic Conditions: A 30 m x 0.25 mm capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane was used. The oven temperature was programmed to start at 100 °C, hold for 2 minutes, and then ramp to 250 °C at a rate of 10 °C/min. Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometric Conditions: The mass spectrometer was operated in EI mode at an ionization energy of 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer was scanned over a mass range of m/z 40-500.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interpretation of the resulting data for this compound.
Solubility of 2-Hydroxy-3-methylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Hydroxy-3-methylpyridine, a crucial physicochemical property for its application in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing comprehensive, detailed experimental protocols for determining the solubility of this compound in various organic solvents. The methodologies described include the gravimetric method, UV-Vis spectroscopy, and potentiometric titration, which are standard and reliable techniques for solubility measurement. This guide also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in generating and organizing their own solubility data.
Introduction
This compound (CAS No: 1121-78-4), also known as 3-methyl-2-pyridone, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility profile is essential for designing efficient reaction conditions, developing suitable drug delivery systems, and predicting its behavior in different chemical environments.
This guide provides a detailed overview of established experimental methods for determining the solubility of this compound. While specific experimental data is not currently available in the literature, the protocols outlined herein will enable researchers to generate accurate and reproducible solubility data in their own laboratories.
Quantitative Solubility Data
Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction (x) |
| Methanol | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Ethanol | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Acetone | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Ethyl Acetate | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Dichloromethane | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Acetonitrile | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Dimethyl Sulfoxide | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] |
Table 2: Solubility of this compound in g/100g of Solvent at Different Temperatures
| Solvent | Temperature (K) | Solubility ( g/100g solvent) |
| Methanol | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Ethanol | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Acetone | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Ethyl Acetate | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Dichloromethane | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Acetonitrile | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] | |
| Dimethyl Sulfoxide | 298.15 | [Experimental Value] |
| 303.15 | [Experimental Value] | |
| 308.15 | [Experimental Value] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method (Shake-Flask Method)
This is a classical and highly accurate method for determining equilibrium solubility.[1][2][3][4]
3.1.1. Materials and Apparatus
-
This compound (solute), analytical grade
-
Selected organic solvent, analytical grade
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven
3.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a syringe filter to avoid precipitation or further dissolution.
-
Mass Determination: Dispense the filtered saturated solution into a pre-weighed, dry container. Record the total mass of the container and the solution.
-
Solvent Evaporation: Evaporate the solvent from the solution in the container using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.
-
Final Weighing: Once all the solvent has been removed and the weight is constant, weigh the container with the dried solute.
3.1.3. Data Analysis
The solubility can be calculated in terms of mole fraction (x) and mass per mass of solvent ( g/100g ).
-
Mass of solute (m_solute): (Mass of container + dried solute) - (Mass of empty container)
-
Mass of solvent (m_solvent): (Mass of container + solution) - (Mass of container + dried solute)
-
Solubility ( g/100g solvent): (m_solute / m_solvent) * 100
-
Moles of solute (n_solute): m_solute / Molar mass of this compound
-
Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent
-
Mole fraction solubility (x): n_solute / (n_solute + n_solvent)
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is a high-throughput method ideal for screening multiple solvents.
3.2.1. Materials and Apparatus
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker bath
3.2.2. Procedure
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).
-
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant of the saturated solution and filter it.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Concentration Determination:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
3.2.3. Data Analysis
The solubility is determined from the concentration of the saturated solution.
Potentiometric Titration Method
This method is particularly useful for ionizable compounds like this compound and can determine the solubility as a function of pH.
3.3.1. Materials and Apparatus
-
This compound
-
Aqueous and/or organic co-solvent systems
-
Standardized acidic and basic titrants (e.g., HCl, NaOH)
-
Potentiometric autotitrator with a pH electrode
-
Thermostatted titration vessel
-
Analytical balance
3.3.2. Procedure
-
System Setup: Calibrate the pH electrode using standard buffers.
-
Sample Preparation: Prepare a suspension of this compound in the chosen solvent system within the thermostatted titration vessel. Ensure an excess of solid is present.
-
Titration: Titrate the suspension with the standardized acid or base. The titrant will react with the dissolved solute, causing more of the solid to dissolve to re-establish equilibrium.
-
Data Acquisition: Record the pH and the volume of titrant added throughout the titration. The titration is continued until all the solid has dissolved and a clear endpoint is observed, or until a desired pH range has been covered.
3.3.3. Data Analysis
The solubility at a given pH can be determined from the amount of titrant consumed to maintain that pH while solid is present. The intrinsic solubility (solubility of the neutral species) can be calculated from the solubility-pH profile using the Henderson-Hasselbalch equation and the pKa of the compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocols for the gravimetric, UV-Vis spectroscopic, and potentiometric titration methods, scientists and drug development professionals can generate reliable and accurate solubility profiles. The provided table templates and workflow diagrams will aid in the systematic collection and presentation of this essential data, thereby supporting the continued research and development of this compound and its applications.
References
An In-depth Technical Guide to 2-Hydroxy-3-methylpyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3-methylpyridine (B85697), also known by its tautomeric name 3-methyl-2-pyridone, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its strategic placement of a hydroxyl and a methyl group on the pyridine (B92270) ring imparts a unique combination of reactivity and biological relevance, establishing it as a valuable scaffold and synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and the elucidation of its role in relevant biochemical pathways.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of pyridine chemistry that flourished in the late 19th and early 20th centuries. While the parent compound, pyridine, was first isolated from bone oil in 1849, the systematic synthesis of its derivatives took several more decades to develop. The pioneering work of chemists such as Arthur Rudolf Hantzsch, with his eponymous pyridine synthesis in 1881, and later Aleksei Chichibabin, who developed the Chichibabin pyridine synthesis in 1924, laid the foundational groundwork for accessing a wide array of substituted pyridines.
The specific first synthesis of this compound is not definitively attributed to a single, landmark discovery but rather emerged from the systematic investigation of picoline (methylpyridine) chemistry. By the mid-20th century, its importance as a key intermediate was solidified, particularly with the burgeoning field of vitamin synthesis. A notable patent filed in 1961 (and granted in 1966) highlighted a process for preparing 2-methyl-3-hydroxypyridines as crucial precursors for the synthesis of Vitamin B6 and its derivatives, underscoring the compound's growing significance in pharmaceutical development.
Physicochemical Properties
This compound exists in a tautomeric equilibrium with its pyridone form, 3-methyl-2(1H)-pyridone. The pyridone tautomer is generally favored in most solvents. The compound is a white to light yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molar Mass | 109.13 g/mol | [1][2] |
| Melting Point | 139-141 °C | [2] |
| Boiling Point | 204.59 °C (estimate) | [2] |
| Density | 1.1143 g/cm³ (estimate) | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| CAS Number | 1003-56-1 | [1][2] |
Table 1: Physicochemical Properties of this compound.
Key Synthesis Protocols
Several synthetic routes to this compound have been developed, each with its own advantages in terms of starting materials, yield, and scalability. Below are detailed experimental protocols for two common methods.
Synthesis from 2-Bromo-3-methylpyridine (B184072)
This method involves the nucleophilic substitution of a bromine atom with a hydroxyl group, often facilitated by a strong base in the presence of a catalyst or under specific reaction conditions.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of liquid ammonia.
-
Addition of Base: To the stirred solution, carefully add potassium tert-butoxide (39.3 g, 350.0 mmol).
-
Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at 100 °C for 40 hours.
-
Work-up: After cooling to room temperature, carefully vent the ammonia. Remove the remaining solvent by distillation under reduced pressure.
-
Acidification and Neutralization: Dissolve the residue in 50 mL of formic acid and stir at room temperature for 24 hours. Subsequently, adjust the pH to approximately 6 using a 3N aqueous solution of potassium hydroxide.
-
Extraction: Extract the aqueous layer with chloroform (B151607) (3 x 50 mL). Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an eluent of 8% methanol (B129727) in dichloromethane (B109758) to afford this compound as a white solid (yield: 2.75 g, 72%).[2]
Diels-Alder Approach from an Oxazole (B20620) Precursor
This method utilizes a Diels-Alder reaction between a substituted oxazole and an ethylenic dienophile, followed by an elimination step to form the pyridine ring. This approach is particularly useful for accessing substituted pyridines.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-5-ethoxyoxazole (1.27 g, 0.01 mole) and maleic anhydride (B1165640) (0.98 g, 0.01 mole) in 2.5 mL of dry benzene.
-
Initial Reaction: An exothermic reaction will occur, which may require cooling to maintain control.
-
Reflux: After the initial heat evolution subsides, reflux the mixture for approximately 18 hours.
-
Work-up and Hydrolysis: After cooling, the intermediate adduct can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methyl-3-hydroxypyridine derivative. The specific conditions for hydrolysis will depend on the nature of the dienophile used.
Biological Significance and Role in Biochemical Pathways
While this compound itself has shown some general biological activities, including antimicrobial and anti-inflammatory effects, its primary significance lies in its role as a structural motif and a precursor in drug synthesis. Furthermore, the pyridone core is a key feature in the catabolism of nicotinamide (B372718) (Vitamin B3).
The metabolic pathway of N-methyl-nicotinamide, a derivative of nicotinamide, involves oxidation to form various N-methylated pyridones. This pathway is crucial for the clearance of excess nicotinamide and is an important area of study in metabolic research. The enzymes involved in these transformations are primarily aldehyde oxidases.
Caption: Metabolic pathway of N-methyl-nicotinamide to pyridone derivatives.
Application in Drug Development: A Synthetic Workflow
A significant application of this compound is its use as a key starting material in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow where this compound is functionalized and incorporated into a more complex drug molecule. This multi-step process often involves protection of the hydroxyl group, modification of the pyridine ring, and subsequent coupling reactions.
Caption: Generalized synthetic workflow utilizing this compound.
Conclusion
This compound has evolved from a subject of early 20th-century academic inquiry into a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, coupled with the biological significance of the pyridone scaffold, ensures its continued importance in the development of novel therapeutics and other functional molecules. The detailed synthetic protocols and an understanding of its role in biochemical pathways, as outlined in this guide, provide a valuable resource for researchers and professionals in the field. Further exploration of its derivatives and their biological activities promises to open new avenues for drug discovery and development.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-hydroxy-3-methylpyridine (B85697), a key heterocyclic scaffold in medicinal chemistry. The document details the regioselectivity, reaction conditions, and experimental protocols for various electrophilic substitutions, including nitration, halogenation, sulfonation, and formylation. The tautomeric nature of the starting material, existing in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, plays a crucial role in its reactivity and is a central theme throughout this guide.
Core Concepts: Reactivity and Regioselectivity
This compound is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The directing effects of the hydroxyl (or keto) and methyl groups, combined with the inherent electronic properties of the pyridine (B92270) ring, govern the regioselectivity of these reactions. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. In the pyridone tautomer, the ring nitrogen and the carbonyl group influence the electron density. Electrophilic substitution on the pyridine ring is generally disfavored at the C-2 and C-6 positions due to the electron-withdrawing effect of the nitrogen atom. Consequently, substitution is typically directed to the C-3 and C-5 positions. In the case of this compound, the C-3 position is already substituted, leaving the C-4, C-5, and C-6 positions as potential sites for electrophilic attack. The interplay of the activating groups and the pyridine ring electronics leads to a preference for substitution at the C-4 and C-6 positions.
Nitration
The nitration of this compound, or its tautomer 3-hydroxy-2-methylpyridine (B140910), readily proceeds to yield a mixture of nitro-substituted products. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Experimental Protocol: Nitration of 3-Hydroxy-2-methylpyridine[1]
This protocol describes the nitration of 3-hydroxy-2-methylpyridine, an isomer of the target compound. The reactivity and regioselectivity are expected to be similar for this compound.
Procedure:
-
In a flask equipped with external ice cooling, 10.9 g (0.10 mole) of 3-hydroxy-2-methylpyridine is gradually added to 70 ml of concentrated sulfuric acid, maintaining a temperature of 0-5 °C.
-
A pre-cooled mixture of 7 g of nitric acid (specific gravity 1.50) and 16.5 g of concentrated sulfuric acid is added dropwise over 2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, the reaction mixture is poured onto ice.
-
Addition of a few milliliters of ammonium (B1175870) hydroxide (B78521) results in the precipitation of the crude 6-nitro product.
-
The filtrate is then made strongly basic with 50% aqueous sodium hydroxide, and the 4-nitro product is extracted with ether.
Quantitative Data: Nitration of 3-Hydroxy-2-methylpyridine[1]
| Product | Yield | Melting Point (°C) |
| 3-Hydroxy-2-methyl-6-nitropyridine | 9% | 247-253 (crude) |
| 3-Hydroxy-2-methyl-4-nitropyridine | 46% | 111-112 |
Halogenation
Halogenation of this compound, particularly bromination, can be achieved using various brominating agents. Due to the activated nature of the ring, the reaction can proceed under relatively mild conditions. The position of bromination is influenced by the solvent and the specific brominating agent used.
General Considerations for Bromination
Illustrative Workflow for Bromination
Caption: Illustrative workflow for the bromination of this compound.
Sulfonation
Sulfonation of 2-hydroxypyridines can be accomplished using oleum (B3057394) (fuming sulfuric acid) or a sulfur trioxide-pyridine complex. The reaction introduces a sulfonic acid group onto the pyridine ring. The position of sulfonation is dictated by the directing effects of the substituents. For this compound, substitution at the 5-position is anticipated.
Experimental Protocol: Sulfonation of 4-Hydroxypyridine (B47283) (Analogous Reaction)
A detailed protocol for the sulfonation of this compound is not available in the provided search results. However, the sulfonation of 4-hydroxypyridine provides a relevant analogy.
Procedure:
-
Dissolve the hydroxypyridine derivative in oleum.
-
Heat the reaction mixture for an extended period.
-
Carefully pour the reaction mixture onto ice.
-
Neutralize the solution to precipitate the sulfonated product.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyridines themselves are generally unreactive under these conditions, the 2-pyridone tautomer is sufficiently activated to undergo formylation. The reaction typically employs a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
General Experimental Protocol for Vilsmeier-Haack Reaction[1]
This is a general procedure that can be adapted for this compound.
Procedure:
-
To a solution of the substrate (1.0 equivalent) in DMF, add the Vilsmeier reagent (1.5 equivalents) at 0 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate (B1210297) in water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Reaction Pathway for Vilsmeier-Haack Formylation
Caption: General signaling pathway for the Vilsmeier-Haack formylation.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom and the propensity for the Lewis acid catalyst to coordinate with the nitrogen lone pair. However, the more electron-rich 2-pyridone tautomer can undergo acylation under certain conditions.
General Considerations
For the Friedel-Crafts acylation of this compound, the reaction would likely proceed on the 2-pyridone tautomer. The use of a strong Lewis acid and an acylating agent (e.g., an acid chloride or anhydride) would be required. The expected position of acylation would be the C-5 position, analogous to other electrophilic substitution reactions on this scaffold. Due to the lack of specific literature on this reaction for the target molecule, experimental conditions would need to be carefully optimized.
Conclusion
This compound exhibits a rich and varied reactivity towards electrophilic substitution. The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms is a key determinant of its reactivity profile. While detailed experimental data for all types of electrophilic substitution on this specific molecule are not exhaustively documented in readily available literature, the principles of electrophilic aromatic substitution and the data from closely related analogues provide a strong framework for predicting and carrying out these transformations. Further research and exploration are warranted to fully elucidate the synthetic potential of this important heterocyclic building block.
The Biological Versatility of 2-Hydroxy-3-methylpyridine: A Technical Guide for Researchers
An In-depth Exploration of a Promising Heterocyclic Scaffold in Drug Discovery and Development
Introduction: 2-Hydroxy-3-methylpyridine, a substituted pyridine (B92270) derivative, has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of its multifaceted pharmacological profile, including its antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this heterocyclic compound. While extensive quantitative data for the parent compound is limited in publicly available literature, this guide summarizes the known biological effects and provides quantitative data for closely related derivatives to illustrate the potential potency of this structural class.
Core Biological Activities
This compound and its derivatives have demonstrated a breadth of biological effects, positioning them as promising candidates for further investigation in various therapeutic areas.
Antioxidant Activity
Anti-inflammatory Effects
The anti-inflammatory potential of hydroxypyridine derivatives has been investigated in various in vitro and in vivo models. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Derivatives of 3-hydroxy pyridine-4-one, for instance, have demonstrated significant anti-inflammatory activity, which is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory cascade like cyclooxygenase and lipoxygenase are heme-dependent[1].
Antimicrobial Properties
Research indicates that this compound and its analogs exhibit potential antimicrobial properties, making them candidates for the development of new antibiotics[2]. While minimum inhibitory concentration (MIC) values for the parent compound are not widely reported, a silver complex of a closely related derivative, 2-amino-3-methylpyridine (B33374), has shown antimicrobial efficacy against various bacterial strains.
Enzyme Inhibition
This compound can act as an inhibitor of specific enzymes, thereby modulating their activity and influencing biochemical processes[2]. The hydroxyl and methyl groups on the pyridine ring are crucial for its binding affinity and specificity to target enzymes[2]. This inhibitory action is a key aspect of its mechanism of action and contributes to its diverse pharmacological effects.
Cytotoxic and Potential Anticancer Effects
The cytotoxic effects of various pyridine derivatives against different cancer cell lines have been documented, suggesting a potential role for this scaffold in anticancer drug discovery. While specific IC50 values for this compound are not consistently reported, studies on related compounds provide insights into the structure-activity relationships that govern cytotoxicity.
Quantitative Data on Derivatives of this compound
Due to the limited availability of quantitative data for the parent compound, this section presents data for some of its derivatives to illustrate the biological potential of this chemical class.
Table 1: Antimicrobial Activity of a Silver(I) Complex of 2-Amino-3-methylpyridine
| Microorganism | Strain | MIC (μg/mL) |
| Sarcina lutea | ATCC 10031 | 2 |
| Micrococcus luteus | Clinical | 4 |
| Staphylococcus aureus | ATCC 6538p | 16 |
| Klebsiella pneumoniae | Clinical | 16 |
| Candida albicans | Clinical | 32 |
Data extracted from a study on a silver(I) complex containing 2-amino-3-methylpyridine as a ligand[3].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Include a control group containing the solvent and DPPH solution but no test compound.
-
Include a blank group containing the solvent and methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate. Allow the cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Determination of IC50: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Simplified pathway of LPS-induced NO production and its potential inhibition.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls:
-
Positive Control: Broth with inoculum but no test compound.
-
Negative Control: Broth only.
-
Standard Control: A known antibiotic as a reference.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The method will vary depending on the enzyme and the substrate-product reaction being monitored (e.g., colorimetric, fluorometric, or luminescent detection).
General Protocol (Colorimetric Example):
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, the test compound (this compound), and a suitable buffer.
-
Assay Setup (in a 96-well plate):
-
Control wells: Enzyme, buffer, and solvent (without the test compound).
-
Test wells: Enzyme, buffer, and various concentrations of the test compound.
-
Blank wells: Buffer and substrate (without the enzyme).
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Monitor the change in absorbance over time at a wavelength specific to the product formation.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of enzyme inhibition relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cytotoxicity Assay: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Directions
This compound represents a versatile heterocyclic scaffold with a range of promising biological activities. While quantitative data on the parent compound is not extensively available, the activities of its derivatives highlight the therapeutic potential of this chemical class. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological effects of this compound and its analogs. Future research should focus on generating robust quantitative data for the parent compound to better understand its structure-activity relationships and to guide the rational design of more potent and selective derivatives for various therapeutic applications. The exploration of its mechanisms of action, particularly in enzyme inhibition and the modulation of signaling pathways, will be crucial for its advancement as a potential drug candidate.
References
An In-depth Technical Guide on the Biological Significance of 2-Hydroxy-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Hydroxy-3-methylpyridine, a heterocyclic organic compound, is primarily recognized as a metabolite in the microbial degradation of 3-methylpyridine (B133936). While not extensively characterized as a pharmacologically active agent with a defined mechanism of action, its formation and subsequent metabolism are of significant interest in the fields of environmental science, toxicology, and biochemistry. This document provides a comprehensive overview of the known biological context of this compound, focusing on its enzymatic formation, the metabolic pathways it is involved in, and the experimental methodologies used to study these processes.
Introduction
This compound (2H3MP) is a pyridine (B92270) derivative that has been identified as a key intermediate in the biodegradation of 3-methylpyridine (also known as 3-picoline) by various microorganisms.[1] 3-Methylpyridine is an environmental contaminant, and understanding its microbial metabolism is crucial for bioremediation strategies. The hydroxylation of the pyridine ring is a critical initial step in its degradation, making 2H3MP a focal point of study in this context.[1] Although direct, extensive research on the specific mechanism of action of 2H3MP on cellular targets is limited, its role as a metabolite provides insights into enzymatic processes and potential bioactivities.[2]
Enzymatic Formation and Metabolic Pathway
The primary mechanism leading to the formation of this compound is the microbial oxidation of 3-methylpyridine. This biotransformation is typically catalyzed by monooxygenase or dioxygenase enzymes.[1]
2.1. The Microbial Metabolism of 3-Methylpyridine
Several bacterial strains, including those from the genera Pseudomonas and Gordonia, have been shown to metabolize 3-methylpyridine.[1][3] The initial step in the aerobic degradation of 3-methylpyridine often involves the hydroxylation of the pyridine ring to form this compound.[1] This reaction is a detoxification process, as it initiates the breakdown of the toxic pyridine derivative.[3]
One proposed metabolic pathway involves the following key steps:
-
Hydroxylation: 3-methylpyridine is hydroxylated at the 2-position to yield this compound. This reaction is typically catalyzed by a monooxygenase, which incorporates one atom of molecular oxygen into the substrate.[1]
-
Ring Cleavage: Following hydroxylation, the pyridine ring of the resulting dihydroxypyridine is cleaved. This is often accomplished by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to its opening.[4][5]
-
Further Degradation: The resulting aliphatic intermediates are then further metabolized through common cellular pathways, eventually leading to mineralization (conversion to CO2, water, and inorganic ions).[3]
2.2. Key Enzymes Involved
-
Monooxygenases: These enzymes are crucial for the initial hydroxylation of the pyridine ring. They often require a reducing agent, such as NADH or NADPH, to activate molecular oxygen.[6][7] Flavin-dependent monooxygenases are a class of enzymes known to catalyze such reactions.[8]
-
Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of hydroxylated pyridine derivatives.[4] For instance, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase is an example of an enzyme that cleaves a substituted pyridine ring.[4]
Quantitative Data
The available quantitative data primarily relates to the kinetics of microbial degradation of 3-methylpyridine and the activity of enzymes involved in pyridine metabolism.
| Parameter | Value | Organism/Enzyme | Reference |
| 3-Methylpyridine Degradation Kinetics | |||
| Maximum Specific Degradation Rate (q_max) | 0.48 h⁻¹ | Gordonia rubripertincta ZJJ | [3] |
| Half-saturation Constant (K_s) | 88.3 mg L⁻¹ | Gordonia rubripertincta ZJJ | [3] |
| Inhibition Constant (K_i) | 924.0 mg L⁻¹ | Gordonia rubripertincta ZJJ | [3] |
| Enzyme Kinetics (Hypothetical Example) | |||
| Michaelis Constant (K_m) for O₂ | 430 µM | Nogalamycin Monooxygenase (related enzyme) | [6] |
| Catalytic Rate (k_cat) | 13 min⁻¹ | Nogalamycin Monooxygenase (related enzyme) | [6] |
Experimental Protocols
The study of this compound's formation and metabolism involves a combination of microbiological, biochemical, and analytical techniques.
4.1. Isolation and Culture of Degrading Microorganisms
-
Enrichment and Isolation: A soil or water sample from a contaminated site is used to inoculate a mineral salts medium containing 3-methylpyridine as the sole carbon and nitrogen source. Through serial dilutions and plating on solid media, pure cultures of degrading bacteria can be isolated.
-
Culture Conditions: The isolated strains are typically grown in a liquid mineral salts medium with 3-methylpyridine at a specific concentration (e.g., 100-500 mg/L). The cultures are incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.
4.2. Metabolite Identification and Quantification
-
Sample Preparation: Culture supernatant is collected at different time points, centrifuged to remove bacterial cells, and then extracted with an organic solvent (e.g., ethyl acetate).
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 3-methylpyridine and its metabolites. A C18 column is typically used with a mobile phase of methanol (B129727) and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of volatile metabolites. The extracted samples are often derivatized (e.g., silylated) before analysis to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): Used for the structural elucidation of purified metabolites.
-
4.3. Enzyme Assays
-
Preparation of Cell-Free Extracts: Bacterial cells are harvested, washed, and then disrupted by methods such as sonication or French press to release the intracellular enzymes. The resulting lysate is centrifuged to obtain a cell-free extract.
-
Monooxygenase/Dioxygenase Activity Assay: The enzyme activity can be measured by monitoring the substrate-dependent consumption of O₂ using an oxygen electrode or by measuring the rate of NADH/NADPH oxidation spectrophotometrically at 340 nm. The formation of the product, this compound, can be quantified by HPLC.
Potential Biological Activities and Toxicological Profile
While the primary biological role of this compound appears to be as a metabolic intermediate, related hydroxypyridine compounds have shown a range of biological activities. For example, some have demonstrated antioxidant and membrane-protective properties.[9]
The toxicological profile of this compound indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11] This is important to consider in the context of its accumulation in the environment or in industrial settings.
Conclusion
This compound is a key metabolite in the microbial degradation of 3-methylpyridine. Its formation is a critical step in the detoxification and mineralization of this environmental pollutant. While a specific pharmacological mechanism of action for this compound has not been extensively studied, its role in microbial metabolic pathways is well-documented. Further research into the enzymes responsible for its formation and degradation could provide valuable insights for bioremediation technologies and may reveal novel biocatalysts for industrial applications. The study of this compound underscores the intricate and important role of microbial metabolism in the biogeochemical cycling of xenobiotic compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | 1003-56-1 | Benchchem [benchchem.com]
- 3. Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-2-methylpyridinecarboxylate dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monooxygenase Substrates Mimic Flavin to Catalyze Cofactorless Oxygenations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Health and Safety of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to a current SDS from a reputable supplier before handling 2-Hydroxy-3-methylpyridine (B85697).
Introduction
This compound, also known as 3-Methyl-2-pyridone, is a heterocyclic organic compound with the chemical formula C₆H₇NO.[1][2][3] It serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its health and safety profile is paramount for ensuring safe handling and for risk assessment in research and development. This guide provides a comprehensive overview of the available health and safety data, outlines general experimental protocols for toxicological assessment, and visualizes key informational workflows.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, and serious eye damage.[1]
GHS Classification
The aggregated GHS information from multiple notifications provides the following classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
Toxicological Data Summary
Quantitative toxicological data for this compound is not extensively available in the public domain. The following table summarizes the key toxicological endpoints based on GHS classifications.
| Toxicological Endpoint | Species | Route | Results/Classification |
| Acute Toxicity | |||
| Oral LD50 | N/A | Oral | Harmful if swallowed (Category 4) |
| Dermal LD50 | N/A | Dermal | No data available |
| Inhalation LC50 | N/A | Inhalation | No data available |
| Irritation/Corrosion | |||
| Skin Irritation | N/A | Dermal | Causes skin irritation (Category 2) |
| Eye Irritation | N/A | Ocular | Causes serious eye damage (Category 1) |
| Sensitization | |||
| Skin Sensitization | N/A | Dermal | No data available |
| Genotoxicity | |||
| Ames Test | N/A | In vitro | No data available |
| Chromosome Aberration Test | N/A | In vitro | No data available |
| Carcinogenicity | N/A | N/A | No data available |
| Reproductive Toxicity | N/A | N/A | No data available |
| Specific Target Organ Toxicity (STOT) | |||
| Single Exposure | N/A | Inhalation | May cause respiratory irritation (Category 3) |
| Repeated Exposure | N/A | N/A | No data available |
Note: "N/A" indicates that specific data for this compound was not found in the searched resources. The classifications are based on aggregated GHS notifications.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. Therefore, this section outlines the general methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which represent internationally accepted standards.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animals: Typically, a small number of rats (e.g., 3 per step) of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The vehicle is typically water or another inert liquid.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The LD50 is estimated based on the number of mortalities at different dose levels, which then determines the GHS toxicity category.
Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.
-
Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after exposure. The observations are scored according to a standardized scale.
-
Endpoint: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if the mean score is at or above a certain threshold.
Serious Eye Damage - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to cause tissue damage to the eye, or serious physical decay of vision.
Methodology:
-
Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge according to a standardized scoring system.
-
Endpoint: The substance is classified based on the severity and reversibility of the eye lesions observed. Irreversible eye damage or severe irritation that persists for the duration of the study leads to a classification of "Serious Eye Damage".
Mechanism of Action and Signaling Pathways
Specific studies detailing the toxicological mechanism of action for this compound are limited. However, it is suggested that its biological activity may involve interactions with specific molecular targets, such as enzymes, where it could act as an inhibitor.[4] The hydroxyl and methyl groups on the pyridine (B92270) ring are likely to play a crucial role in its binding affinity and specificity to these biological targets.[4]
Given its irritant properties, a plausible general mechanism for local toxicity (skin and eye irritation) involves the disruption of cell membranes and proteins in the exposed tissues, leading to an inflammatory response.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Conclusion
This compound is a chemical intermediate with a defined set of hazards, including being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage. While specific quantitative toxicological data and mechanistic studies are not widely available, the GHS classifications provide a clear framework for risk assessment and safe handling. The experimental protocols outlined in this guide, based on OECD guidelines, serve as a reference for any future toxicological evaluations. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this compound.
References
Methodological & Application
The Versatile Role of 2-Hydroxy-3-methylpyridine in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxy-3-methylpyridine (B85697), a substituted pyridine (B92270) derivative, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features, including a reactive hydroxyl group and a methylated pyridine ring, allow for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, offering insights into its role in constructing complex molecular architectures with significant biological activities.
Application Notes
This compound and its isomers are integral to the synthesis of several classes of pharmaceuticals, including anti-inflammatory drugs, anti-fibrotic agents, and kinase inhibitors. The strategic positioning of the hydroxyl and methyl groups on the pyridine ring allows for regioselective reactions, enabling the construction of intricate molecular frameworks.
1. Synthesis of Anti-inflammatory Drug Intermediates:
One of the notable applications of a 2-hydroxy-methylpyridine isomer, 2-hydroxy-5-methylpyridine (B17766), is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the management of pain and inflammation.[1][2] The synthesis involves the conversion of the hydroxypyridine to a more reactive intermediate, which then undergoes coupling reactions to build the final drug structure. Although this example uses the 5-methyl isomer, the principles of activating the pyridine ring and subsequent functionalization are applicable to this compound.
2. Synthesis of Anti-fibrotic Drug Intermediates:
The isomer 2-hydroxy-5-methylpyridine is a key starting material for the synthesis of Pirfenidone , a drug used for the treatment of idiopathic pulmonary fibrosis.[3][4] The synthesis typically involves the conversion of the hydroxypyridine to 5-methyl-2(1H)-pyridinone, followed by an N-arylation reaction.[3][4] This highlights the utility of the hydroxypyridine scaffold in accessing pyridinone-based drug candidates.
3. Building Block for Kinase Inhibitors:
The 2-hydroxypyridine (B17775) scaffold is a common feature in the design of various kinase inhibitors, which are a major class of anti-cancer drugs.[5][6] The hydroxyl group can be converted to an ether or other functionalities to modulate the binding affinity and selectivity of the inhibitor to the target kinase. For instance, derivatives of 2-hydroxypyridine have been explored as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key target in several diseases, including neurodegenerative disorders and cancer.[7]
Key Synthetic Transformations and Protocols
The utility of this compound in pharmaceutical synthesis stems from its reactivity in several key transformations, including O-alkylation (etherification), halogenation, and palladium-catalyzed cross-coupling reactions.
O-Alkylation (Etherification) of this compound
The hydroxyl group of this compound can be readily converted to an ether linkage, a common modification in drug molecules to enhance metabolic stability and cell permeability.
Reaction Principle: The reaction proceeds via a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic pyridinolate anion, which then undergoes nucleophilic substitution with an alkyl halide.
Experimental Protocol:
-
Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-alkoxy-3-methylpyridine.
-
Quantitative Data:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 2 | Benzyl Bromide | NaH | THF | RT | 12 | 80-90 |
Halogenation of this compound
Conversion of the hydroxyl group to a halogen (typically chlorine or bromine) provides a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups.
Reaction Principle: The hydroxyl group is converted to a better leaving group, which is then displaced by a halide ion. A common reagent for this transformation is phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Materials: this compound, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia (B1221849) solution) until pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-chloro-3-methylpyridine (B94477).[8]
-
Quantitative Data:
| Entry | Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Reflux | 3 | 70-85 |
Suzuki-Miyaura Cross-Coupling of 2-Halo-3-methylpyridine
The halogenated derivative of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Reaction Principle: A palladium catalyst facilitates the coupling of the 2-halo-3-methylpyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base.
Experimental Protocol:
-
Materials: 2-Chloro-3-methylpyridine or 2-bromo-3-methylpyridine (B184072) (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., potassium carbonate, cesium carbonate, 2.0 eq), and a solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).[1][9]
-
Procedure:
-
To a Schlenk flask, add 2-chloro-3-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Entry | Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
| 2 | 2-Bromo-3-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 85-95 |
Signaling Pathways and Logical Relationships
The pharmaceutical intermediates synthesized from this compound are often designed to modulate specific signaling pathways implicated in disease.
1. COX-2 Inhibition Pathway (Etoricoxib):
Etoricoxib, synthesized from a 2-hydroxy-methylpyridine isomer, is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2]
COX-2 inhibition by Etoricoxib intermediate.
2. Anti-fibrotic Signaling Pathway (Pirfenidone):
Pirfenidone, derived from 2-hydroxy-5-methylpyridine, exerts its anti-fibrotic effects by downregulating the production of pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).
Anti-fibrotic mechanism of Pirfenidone.
3. General Kinase Inhibition Workflow:
The 2-hydroxypyridine scaffold is a versatile starting point for the synthesis of kinase inhibitors. The general workflow involves modifying the scaffold to achieve potent and selective binding to the target kinase's ATP-binding site.
Workflow for developing kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its reactivity allows for a wide range of chemical transformations, providing access to complex molecular architectures with diverse biological activities. The protocols and application notes provided herein offer a practical guide for researchers in the field of drug discovery and development, highlighting the significance of this scaffold in the ongoing quest for novel therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Nitration of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of 2-hydroxy-3-methylpyridine (B85697), a crucial transformation for the synthesis of key pharmaceutical intermediates. The provided methodology is based on established procedures for the nitration of analogous hydroxypyridine derivatives.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further transformed into other functional groups. For heteroaromatic compounds like this compound, the regioselectivity of nitration is influenced by the directing effects of the existing substituents. The hydroxyl group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions (3 and 5 positions). The methyl group at the 3-position is also an activating group, directing to its ortho and para positions (2, 4, and 6 positions). The pyridine (B92270) nitrogen is a deactivating group. Considering these factors, the nitration of this compound is expected to predominantly yield 2-hydroxy-3-methyl-5-nitropyridine. This product is a valuable building block in medicinal chemistry.
Data Presentation: Comparison of Nitration Conditions for Hydroxypyridine Derivatives
The following table summarizes various reported conditions for the nitration of substituted hydroxypyridines, which inform the protocol for this compound.
| Starting Material | Nitrating Agent/Conditions | Temperature | Product | Yield | Reference |
| 2-Amino-5-methylpyridine | Conc. HNO₃ / Conc. H₂SO₄ | 130°C | 2-Hydroxy-5-methyl-3-nitropyridine | Not specified | [1] |
| 2-Hydroxy-3-(trifluoromethyl)pyridine | Conc. HNO₃ / H₂SO₄ | -10°C to 40°C | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Not specified | [2] |
| 2-Aminopyridine | Conc. HNO₃ / Conc. H₂SO₄, then NaNO₂ | 0-10°C (diazo.) | 2-Hydroxy-5-nitropyridine (B147068) | 56.7% | [3] |
| 5-Hydroxy-2-methylpyridine | Fuming HNO₃ / Conc. H₂SO₄ | 30°C | 2-Nitro-3-hydroxy-6-methylpyridine | Not specified | [4] |
| 3-Hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | 40-45°C | 3-Hydroxy-2-nitropyridine | 75% | |
| 2-Chloro-3-pyridinol | Conc. HNO₃ / Conc. H₂SO₄ | 30-35°C | 3-Hydroxy-4-nitro-2-chloropyridine | 16% |
Experimental Protocol: Nitration of this compound
This protocol is designed for the synthesis of 2-hydroxy-3-methyl-5-nitropyridine.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Dropping Funnel
-
Ice Bath
-
Buchner Funnel and Filter Paper
-
Standard Laboratory Glassware
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to 0-5°C.
-
Addition of Starting Material: Slowly add this compound to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10°C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Transfer the nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes. Maintain the reaction temperature between 0-10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.[5]
-
Neutralization and Isolation: While keeping the mixture cool in an ice bath, slowly add a saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 4-5. Collect the solid product by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts.[5]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude 2-hydroxy-3-methyl-5-nitropyridine.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as hot water or an ethanol/water mixture.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of reagents is exothermic and requires careful temperature control to prevent runaway reactions.
-
The quenching and neutralization steps should be performed slowly and with cooling to control the exothermic reaction.
Visualizations
Caption: Workflow for the nitration of this compound.
References
Application of 2-Hydroxy-3-methylpyridine in Proteomics Research: A General Methodological Framework
Initial Literature Review: An extensive review of scientific literature and databases reveals a notable absence of direct applications of 2-Hydroxy-3-methylpyridine (B85697) specifically within the field of proteomics research. While information on the chemical properties of this compound is available, including its mass spectrometry data[1][2], there are no published studies detailing its use as a tool or a subject of investigation in proteomics.
Therefore, the following Application Notes and Protocols are presented as a general methodological framework for investigating the effects of a novel small molecule, such as this compound, on the proteome. The experimental details, data, and signaling pathways are illustrative and based on established proteomics workflows.
Application Notes
The study of small molecules like this compound using proteomics can elucidate their mechanism of action, identify protein targets, and uncover potential biomarkers for their efficacy or toxicity. Key applications include:
-
Global Proteome Profiling: Quantitative proteomics can be employed to assess changes in protein expression across the entire proteome of cells or tissues upon treatment with the compound. This provides a broad overview of the cellular response.[3][4]
-
Target Identification and Engagement: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct protein binding partners of the compound.[5]
-
Pathway Analysis: By identifying proteins that are differentially expressed or modified, researchers can map the biological pathways and signaling networks affected by the compound.
-
Post-Translational Modification (PTM) Analysis: Investigating changes in PTMs, such as phosphorylation or ubiquitination, can provide deeper insights into the compound's impact on cellular signaling.
Hypothetical Quantitative Proteomics Data
The following table represents hypothetical data from a quantitative proteomics experiment comparing cells treated with a novel compound to untreated control cells. This type of data helps in identifying proteins that are significantly up- or down-regulated.
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Cellular Function |
| P04637 | TP53 | 2.5 | 0.001 | Cell cycle regulation, Apoptosis |
| P62258 | HSP90AA1 | -1.8 | 0.005 | Protein folding, Stress response |
| Q06830 | MAPK1 | 1.5 | 0.012 | Signal transduction, Cell proliferation |
| P31749 | AKT1 | 1.3 | 0.045 | Cell survival, Metabolism |
| P10415 | G6PD | -2.1 | 0.002 | Oxidative stress response |
Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in 6-well plates at a density of 1 x 10^6 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (DMSO only) must be included.
-
Exposure: Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well, scrape the cells, and collect the lysate.
Protocol 2: Protein Extraction, Digestion, and Peptide Quantification
-
Lysis: Sonicate the cell lysates on ice to ensure complete lysis and shear DNA.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.
-
Reduction and Alkylation: Take a 100 µg aliquot of protein from each sample. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. Then, add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.
-
Digestion: Perform in-solution digestion by adding sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Peptide Quantification: Quantify the desalted peptides using a quantitative colorimetric peptide assay.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Inject an equal amount of peptides (e.g., 1 µg) from each sample onto a C18 reverse-phase analytical column using a high-performance liquid chromatography (HPLC) system. Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[6]
-
Data Acquisition: Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
Protocol 4: Data Analysis
-
Database Searching: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Label-Free Quantification (LFQ): If a label-free approach is used, calculate protein intensities based on the signal of their corresponding peptides.[4]
-
Statistical Analysis: Perform statistical analysis to identify differentially expressed proteins between the treated and control groups. This typically involves t-tests and correction for multiple hypothesis testing (e.g., Benjamini-Hochberg).
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform functional annotation, pathway enrichment, and protein-protein interaction network analysis of the differentially expressed proteins.
Visualizations
References
- 1. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. Item - Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - American Chemical Society - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyridine Derivatives from 2-Hydroxy-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-3-methylpyridine (also known as 3-methyl-2-pyridone, CAS 1003-56-1) is a versatile heterocyclic building block in organic synthesis.[1][2] Its structure features a pyridine (B92270) core with both a hydroxyl and a methyl group, offering multiple reactive sites for functionalization. The compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone form, which influences its reactivity.[1] This unique combination of features makes it a valuable precursor for the synthesis of a wide range of pyridine derivatives, particularly those with applications in the pharmaceutical and agrochemical industries.[2] These application notes provide an overview of key synthetic transformations and detailed protocols for creating valuable derivatives from this starting material.
Key Synthetic Transformations & Applications
This compound can undergo various reactions at the hydroxyl group, the pyridine ring, and the methyl side-chain. These transformations allow for the creation of diverse molecular scaffolds for drug discovery and materials science.
1.1. Electrophilic Aromatic Substitution: The pyridine ring can be functionalized via electrophilic substitution reactions such as nitration. The electron-donating nature of the hydroxyl and methyl groups directs incoming electrophiles to specific positions on the ring, typically positions 5 and 6.[1] Nitrated pyridine derivatives are crucial intermediates for the synthesis of amino-pyridines and other complex heterocyclic systems.
1.2. O-Functionalization (Etherification & Esterification): The hydroxyl group is a prime site for modification.
-
Etherification: Reaction with alkylating agents yields O-alkylated derivatives, such as 2-Methoxy-3-methylpyridine.[1] This modification can alter the solubility, electronic properties, and metabolic stability of the molecule.
-
Esterification for Cross-Coupling: A critical application in modern drug discovery is the conversion of the hydroxyl group into a good leaving group, such as a triflate (trifluoromethanesulfonate). This transforms the molecule into a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups.[3][4]
1.3. Condensation Reactions: The activated ring system can participate in condensation reactions to build fused heterocyclic structures. For instance, condensation with diethyl maleate (B1232345) under acidic conditions can form more complex disubstituted pyridines through a decarboxylative cyclization pathway.[1]
1.4. Side-Chain Modification: The methyl group at the 3-position can also be functionalized, although this often requires more specific conditions, such as radical-mediated reactions, to achieve selective transformation into hydroxymethyl or halomethyl groups, further expanding the synthetic possibilities.
// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
sub_reac [label="Electrophilic\nAromatic Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; o_func_reac [label="O-Functionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_reac [label="Condensation\nReactions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
nitro_prod [label="Nitro-Pyridine\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amino_prod [label="Amino-Pyridine\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"];
ether_prod [label="O-Alkylated\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; triflate_prod [label="Pyridyl Triflates\n(for Cross-Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];
fused_prod [label="Fused Pyridine\nSystems", fillcolor="#EA4335", fontcolor="#FFFFFF"];
suzuki_prod [label="Bi-aryl & Hetero-aryl\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> sub_reac [label="e.g., HNO₃/H₂SO₄"]; start -> o_func_reac [label="e.g., Tf₂O, Alkyl Halide"]; start -> cond_reac [label="e.g., Diethyl maleate"];
sub_reac -> nitro_prod; nitro_prod -> amino_prod [label="Reduction"];
o_func_reac -> ether_prod; o_func_reac -> triflate_prod;
triflate_prod -> suzuki_prod [label="Suzuki Coupling"];
cond_reac -> fused_prod; }
Caption: Synthetic pathways from this compound.
Summary of Synthetic Reactions
The following table summarizes key reactions, conditions, and reported yields for the synthesis of derivatives from this compound and related compounds.
| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference |
| Nitration | Nitric acid in pyridine | 2-Hydroxy-3-methyl-5-nitropyridine | Not specified | [1] |
| Etherification | Acetyl chloride, Methanol, reflux | 2-Methoxy-3-methylpyridine | 64% | [1] |
| Condensation | Diethyl maleate, H₂SO₄, 100°C | 4,5-Dicarbethoxy-2-methyl-3-hydroxypyridine | 85% | [1] |
| Triflation | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), Pyridine, -12°C to 0°C | 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine* | 92% | [4] |
*Note: This protocol was performed on the regioisomer 2-Hydroxy-5-methylpyridine but is a standard and highly applicable method for 2-hydroxypyridines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine (Electrophilic Nitration)
This protocol is adapted from general procedures for the nitration of hydroxypyridines.[1][5] Researchers should perform initial small-scale trials to optimize reaction times and temperatures.
Materials:
-
This compound
-
Concentrated Nitric Acid (65-70%)
-
Pyridine (anhydrous)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 2.0 g) in anhydrous pyridine (20 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.
-
Addition of Nitrating Agent: Add concentrated nitric acid (e.g., 1.5 mL) dropwise to the stirred solution via a dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate during this step.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL).
-
Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the pure 2-Hydroxy-3-methyl-5-nitropyridine.
Protocol 2: Synthesis of 3-Methylpyridin-2-yl trifluoromethanesulfonate (B1224126) (Triflation for Cross-Coupling)
This protocol is based on a highly efficient procedure used for the regioisomeric 5-methyl-2-hydroxypyridine and is a standard method for preparing pyridyl triflates for cross-coupling reactions.[4]
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, syringe, acetone/ice bath, nitrogen atmosphere
Procedure:
-
Setup: Add this compound (e.g., 4.0 mmol, 436 mg) to a 50 mL Schlenk flask containing a magnetic stir bar. Cap the flask with a rubber septum and flush with dry nitrogen.
-
Dissolution: Add anhydrous pyridine (15 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the flask to -12°C using an acetone/ice bath.
-
Addition of Reagent: Rapidly add trifluoromethanesulfonic anhydride (Tf₂O) (e.g., 1.2 eq, 4.8 mmol, 1.35 g) to the flask via syringe. An exothermic reaction may be observed.
-
Reaction: Stir the solution at 0°C for 30 minutes.
-
Workup: Pour the reaction mixture into a separatory funnel containing deionized water (30 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate on a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-Methylpyridin-2-yl trifluoromethanesulfonate as a clear oil.
Caption: Workflow for triflation and subsequent Suzuki coupling.
References
Application Notes and Protocols for the Quantification of 2-Hydroxy-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2-Hydroxy-3-methylpyridine (also known as 3-methyl-2-pyridone or 2-hydroxy-3-picoline). This document includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information is intended to serve as a foundational guide for developing and validating robust analytical methods for this compound in various matrices, including pharmaceutical formulations and biological samples.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV or Mass Spectrometry (MS) detector, HPLC offers high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to improve its volatility and chromatographic behavior.
-
UV-Vis Spectrophotometry: A simpler and more accessible technique for the quantification of the analyte in relatively pure samples. It is often used for initial estimations and in quality control settings where the sample matrix is well-defined.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable method for the quantification of this compound in various samples, including pharmaceutical preparations. Due to its polar nature, a reversed-phase HPLC method is commonly employed.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for developing a validated HPLC method. Optimization of the mobile phase, column, and other parameters may be necessary for specific applications.
2.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.1.2. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Solution (e.g., Pharmaceutical Formulation): Accurately weigh a portion of the sample (e.g., powdered tablets) and dissolve it in a suitable solvent. The sample may require sonication or vortexing to ensure complete dissolution of the analyte. Filter the solution through a 0.45 µm syringe filter before injection.
2.1.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid Gradient: May be required for complex matrices |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | Determined by UV scan (typically around 220 nm and 280 nm) |
2.1.4. Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for a validated HPLC method for pyridine (B92270) derivatives. These values should be experimentally determined during method validation for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
Application Notes and Protocols for 3-Methyl-2-Pyridone in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-pyridone is a versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. The electron-withdrawing nature of the pyridine (B92270) ring structure enhances the acidity of the protons on the C3-methyl group, making it an active methyl compound. This heightened reactivity allows 3-methyl-2-pyridone to participate in various condensation reactions, such as Knoevenagel and Claisen-Schmidt condensations, to form novel C-C bonds and construct more complex molecular architectures. These reactions are foundational in synthesizing a wide array of functionalized pyridone derivatives, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and generalized protocols for utilizing 3-methyl-2-pyridone in such condensation reactions.
Principle of Reactivity
The reactivity of the methyl group at the 3-position of the 2-pyridone ring is analogous to that of the methyl groups in 2- and 4-picoline. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, which stabilizes the negative charge that develops on the methyl carbon upon deprotonation by a base. This stabilization facilitates the formation of a carbanion, which can then act as a nucleophile and attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding styryl- or chalcone-like derivatives of 3-methyl-2-pyridone. For the condensation to occur at the C3-methyl group, the nitrogen of the pyridone ring is typically protected or substituted (e.g., N-alkylation or N-arylation) to prevent competing reactions at the nitrogen atom.
Application: Knoevenagel-Type Condensation
The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. In this context, N-substituted 3-methyl-2-pyridone serves as the active methyl component. This reaction is instrumental in synthesizing vinyl-substituted pyridones, which are valuable intermediates in the development of novel therapeutics.
Generalized Experimental Protocol: Knoevenagel-Type Condensation of N-Alkyl-3-methyl-2-pyridone with an Aromatic Aldehyde
Objective: To synthesize an N-alkyl-3-(2-arylvinyl)-2-pyridone via a Knoevenagel-type condensation.
Materials:
-
N-Alkyl-3-methyl-2-pyridone
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Base catalyst (e.g., piperidine, pyrrolidine, sodium ethoxide)
-
Solvent (e.g., ethanol, toluene, dimethylformamide)
-
Acetic acid (for catalysis with amine bases)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-alkyl-3-methyl-2-pyridone (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in the chosen solvent (e.g., ethanol, 10 mL per mmol of pyridone).
-
Catalyst Addition: Add the base catalyst. If using an amine catalyst like piperidine, a catalytic amount (0.1-0.2 eq.) is typically sufficient. For stronger bases like sodium ethoxide, it should be used in stoichiometric amounts in an anhydrous solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the catalyst used.
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure N-alkyl-3-(2-arylvinyl)-2-pyridone.
Illustrative Quantitative Data for Knoevenagel-Type Condensation
The following table presents hypothetical, yet realistic, data for the condensation of N-ethyl-3-methyl-2-pyridone with various aromatic aldehydes.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 12 | 75 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Toluene | 10 | 82 |
| 3 | 4-Nitrobenzaldehyde | Pyrrolidine | DMF | 8 | 88 |
| 4 | 4-Methoxybenzaldehyde | Sodium Ethoxide | Ethanol | 16 | 65 |
Application: Claisen-Schmidt-Type Condensation
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. When an N-substituted 3-methyl-2-pyridone is reacted with an aromatic aldehyde under basic or acidic conditions, it follows a pathway analogous to the Claisen-Schmidt condensation to yield a styryl-pyridone derivative.
Generalized Experimental Protocol: Claisen-Schmidt-Type Condensation of N-Aryl-3-methyl-2-pyridone
Objective: To synthesize an N-aryl-3-styryl-2-pyridone.
Materials:
-
N-Aryl-3-methyl-2-pyridone
-
Aromatic aldehyde
-
Base (e.g., NaOH, KOH) or Acid (e.g., HCl, H₂SO₄) catalyst
-
Solvent (e.g., ethanol, methanol, water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the N-aryl-3-methyl-2-pyridone (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add the aromatic aldehyde (1.1 eq.) to the solution.
-
Catalyst Addition: Slowly add an aqueous solution of the base (e.g., 10% NaOH) or the acid catalyst to the reaction mixture while stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Work-up:
-
Once the reaction is complete, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold water or a cold solvent mixture (e.g., ethanol/water) until the washings are neutral.
-
If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl if the reaction was base-catalyzed, or neutralize with a base if acid-catalyzed. The product may then precipitate.
-
Alternatively, extract the product with a suitable organic solvent.
-
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified N-aryl-3-styryl-2-pyridone.
Illustrative Quantitative Data for Claisen-Schmidt-Type Condensation
The following table provides hypothetical data for the condensation of N-phenyl-3-methyl-2-pyridone with various aromatic aldehydes.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Temperature | Yield (%) |
| 1 | Benzaldehyde | 10% NaOH | Ethanol | Room Temp. | 85 |
| 2 | 4-Methylbenzaldehyde | 10% KOH | Methanol | 40 °C | 88 |
| 3 | 2-Chlorobenzaldehyde | Conc. HCl | Ethanol | Room Temp. | 70 |
| 4 | 4-Fluorobenzaldehyde | 10% NaOH | Ethanol/Water | Room Temp. | 90 |
Visualizations
Experimental Workflow for Condensation Reactions
Caption: Generalized experimental workflow for condensation reactions of 3-methyl-2-pyridone.
General Mechanism of Base-Catalyzed Knoevenagel-Type Condensation
Caption: Mechanism of the base-catalyzed condensation of N-substituted 3-methyl-2-pyridone.
Signaling Pathways and Drug Development Applications
The products of these condensation reactions, substituted 3-styryl-2-pyridones, are of significant interest to drug development professionals. The pyridone scaffold is a common feature in many biologically active molecules. The introduction of a styryl moiety can significantly modulate the pharmacological properties of the parent molecule. These derivatives can be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibition: The pyridone core can act as a hinge-binding motif for various kinases, which are crucial targets in cancer therapy. The styryl substituent can be modified to enhance binding affinity and selectivity for specific kinase targets.
-
Anti-inflammatory Agents: Certain pyridone derivatives have shown anti-inflammatory properties. The products from these condensation reactions can be evaluated for their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.
-
Antiviral and Antimicrobial Agents: The extended conjugation and diverse substitution patterns achievable through these condensation reactions can lead to compounds with potential antiviral or antimicrobial activity.
The general workflow for exploring the biological applications of these synthesized compounds is depicted below.
Caption: Workflow for the development of drugs from synthesized pyridone derivatives.
Application Notes and Protocols: 2-Hydroxy-3-methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 2-hydroxy-3-methylpyridine (B85697) and its derivatives, focusing on their applications in antimicrobial research and catalysis. Detailed protocols for the synthesis, characterization, and activity testing of relevant metal complexes are also included.
Introduction
This compound is a versatile pyridine (B92270) derivative that acts as a robust ligand in coordination chemistry. Its ability to coordinate with metal ions, primarily through the pyridyl nitrogen and the deprotonated hydroxyl group, allows for the formation of stable chelate rings. This structural motif is central to the diverse applications of its metal complexes, which have shown significant promise as antimicrobial agents and catalysts. In its deprotonated form, the 2-pyridonate structure plays a crucial role in metal-ligand cooperation, influencing the electronic properties and reactivity of the metal center.
Applications in Antimicrobial and Antifungal Agents
Complexes of this compound and its Schiff base derivatives with various transition metals have demonstrated notable activity against a range of bacteria and fungi. The chelation of the metal ion to the ligand is often credited with enhancing the antimicrobial efficacy compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of Schiff base complexes derived from the related compound, 2-amino-3-hydroxypyridine (B21099).
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Complex | Staphylococcus aureus | Escherichia coli | Streptococcus pneumoniae | Klebsiella pneumoniae |
| Schiff Base Ligand | 10 | 12 | 11 | 9 |
| Fe(II) Complex | 14 | 15 | 13 | 12 |
| Ni(II) Complex | 16 | 18 | 15 | 14 |
| Co(II) Complex | 15 | 16 | 14 | 13 |
| Control (Antibiotic) | 18 | 20 | 19 | 17 |
Data extracted from a study on Schiff base complexes of 2-amino-3-methylpyridine (B33374) and 2-hydroxy-1-naphthaldehyde.[1]
Table 2: Antifungal Activity (Zone of Inhibition in mm)
| Compound/Complex | Aspergillus niger | Candida albicans |
| Schiff Base Ligand | 11 | 10 |
| Fe(II) Complex | 13 | 12 |
| Ni(II) Complex | 15 | 14 |
| Co(II) Complex | 14 | 13 |
| Control (Antifungal) | 17 | 16 |
Data extracted from a study on Schiff base complexes of 2-amino-3-methylpyridine and 2-hydroxy-1-naphthaldehyde.[1]
Applications in Catalysis
Ruthenium complexes incorporating 2-hydroxypyridyl-containing ligands have emerged as highly efficient catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. The 2-hydroxy group is crucial for the catalytic activity, participating in metal-ligand cooperation.
Quantitative Catalytic Data
The following table presents the catalytic activity of a ruthenium complex with a 2-hydroxypyridyl-containing NNN ligand in the transfer hydrogenation of various ketones.
Table 3: Catalytic Transfer Hydrogenation of Ketones with a Ruthenium(II) Complex
| Substrate (Ketone) | Product (Alcohol) | Time (min) | Yield (%) | TOF (h⁻¹) |
| Acetophenone | 1-Phenylethanol | 15 | 96 | 768 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 15 | 93 | 744 |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 15 | 91 | 728 |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 20 | 92 | 552 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 180 | 91 | 61 |
| Benzophenone | Diphenylmethanol | 120 | 91 | 91 |
| Cyclohexanone | Cyclohexanol | 20 | 96 | 576 |
General conditions: ketone (2.0 mmol), iPrOK (base), catalyst (0.005 mmol), in isopropanol (B130326) (50 mL) at 82 °C. TOF (Turnover Frequency) calculated at 50% conversion for aryl ketones and at the specified time for others.[2][3]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand Derived from 2-Amino-3-hydroxypyridine
This protocol describes the synthesis of a Schiff base ligand, a common precursor for coordination complexes.
-
Materials: 2-amino-3-hydroxypyridine, salicylaldehyde (B1680747) (or other suitable aldehyde), absolute ethanol (B145695), round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
To this solution, add an equimolar amount of salicylaldehyde (1.22 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Allow the solution to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
Protocol 2: Synthesis of a Metal(II) Complex
This protocol outlines the general procedure for the synthesis of a metal(II) complex with the Schiff base ligand.
-
Materials: Schiff base ligand (from Protocol 1), a metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O), absolute ethanol, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve the Schiff base ligand (2.14 g, 10 mmol) in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (5 mmol) in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Allow the mixture to cool to room temperature.
-
Collect the complex by vacuum filtration, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum oven at 60 °C.
-
Protocol 3: Characterization of the Metal Complex
The synthesized complex should be characterized using various spectroscopic and analytical techniques.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion. Look for shifts in the ν(C=N) (azomethine) and ν(O-H) bands of the ligand upon complexation, and the appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. Observe the shifts in the ligand's absorption bands and the appearance of new d-d transition bands in the visible region for transition metal complexes.
-
¹H NMR Spectroscopy: To confirm the structure of the ligand and its complexes (for diamagnetic complexes). Changes in the chemical shifts of the protons upon coordination can provide information about the binding sites.
-
Molar Conductance: To determine the electrolytic nature of the complexes. Measurements in a suitable solvent (e.g., DMF or DMSO) can indicate whether the anions are coordinated to the metal ion or are present as counter-ions.
-
Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the metal center.
-
Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules.
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Materials: Nutrient agar (B569324) plates, bacterial/fungal cultures, sterile cork borer, micropipette, solutions of the ligand and metal complexes in a suitable solvent (e.g., DMSO), standard antibiotic/antifungal discs.
-
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a uniform lawn of the test microorganism on the surface of the agar plates.
-
Using a sterile cork borer, punch wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test solutions (ligand and complexes at a known concentration) into the wells.
-
Place a standard antibiotic/antifungal disc as a positive control and a well with the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound-derived ligands.
Caption: General experimental workflow.
Catalytic Cycle for Transfer Hydrogenation
This diagram illustrates the proposed catalytic cycle for the transfer hydrogenation of a ketone to an alcohol using a Ruthenium complex with a 2-hydroxypyridyl-containing ligand.
Caption: Catalytic cycle of transfer hydrogenation.
Apoptotic Signaling Pathway
The following diagram depicts a simplified signaling pathway for apoptosis that can be induced by pyridine-based metal complexes in cancer cells.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-3-methylpyridine (B85697), which exists in a tautomeric equilibrium with its more stable form, 3-methyl-2-pyridone, is a valuable heterocyclic compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its structure allows for further functionalization, making it a versatile building block in organic synthesis. This document provides a detailed experimental protocol for the synthesis of this compound, starting from 2-bromo-3-methylpyridine (B184072). The procedure has been adapted from peer-reviewed literature to ensure reliability and reproducibility.[1]
Synthesis Protocol: From 2-Bromo-3-methylpyridine
This protocol details a two-step process involving a nucleophilic aromatic substitution followed by an acidic workup and purification. The overall reaction transforms 2-bromo-3-methylpyridine into the target compound, this compound.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 5.98 g | 35.0 |
| Potassium tert-butoxide | KOt-Bu | 112.21 | 39.3 g | 350.0 |
| Ammonia (B1221849) | NH₃ | 17.03 | 100 mL | - |
| Formic Acid | HCO₂H | 46.03 | 50 mL | - |
| Potassium Hydroxide (B78521) (3N aq.) | KOH | 56.11 | As needed | - |
| Chloroform (B151607) | CHCl₃ | 119.38 | ~150 mL | - |
| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | As needed | - |
| Methanol (B129727) | CH₃OH | 32.04 | For eluent | - |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | For eluent | - |
| Saturated Saline Solution | NaCl(aq) | - | As needed | - |
Equipment
-
Dry Schlenk tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Column chromatography setup
-
pH meter or pH paper
Experimental Procedure
-
Reaction Setup: In a dry Schlenk tube, dissolve 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of liquid ammonia.
-
Amination Reaction: To the solution, carefully add potassium tert-butoxide (39.3 g, 350.0 mmol). Seal the Schlenk tube and stir the reaction mixture vigorously at 100 °C for 40 hours.[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ammonia solvent by distillation under reduced pressure using a rotary evaporator.
-
Acid Workup: Dissolve the resulting residue in 50 mL of formic acid and stir the mixture at room temperature for 24 hours.[1]
-
Neutralization: Carefully adjust the pH of the solution to approximately 6 using a 3N aqueous solution of potassium hydroxide (KOH).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic phases and wash them with a saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. Elute the column with a mixture of 8% methanol in dichloromethane to afford the pure target product.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 2-bromo-3-methylpyridine.[1]
| Parameter | Value |
| Starting Material | 2-Bromo-3-methylpyridine |
| Final Product | This compound |
| Product Appearance | White Solid |
| Yield | 2.75 g (72%) |
| Reaction Time (Step 1) | 40 hours |
| Reaction Temperature (Step 1) | 100 °C |
| Reaction Time (Step 2) | 24 hours |
| Reaction Temperature (Step 2) | Room Temperature |
| Purification Method | Column Chromatography |
Visualizations
Synthesis Pathway
The diagram below illustrates the overall chemical transformation from the starting material to the final product.
Caption: Chemical synthesis route for this compound.
Experimental Workflow
The following flowchart visualizes the step-by-step laboratory procedure for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Hydroxy-3-methylpyridine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylpyridine (B85697), which exists in tautomeric equilibrium with 3-methyl-2(1H)-pyridone, is a versatile heterocyclic compound. While extensively utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals, its potential within material science remains an emerging field of investigation. The true value of this compound in this domain lies in its capacity to act as a robust bidentate chelating ligand. The proximate hydroxyl and pyridine (B92270) ring nitrogen atoms form a stable five-membered ring upon coordination with a metal ion. This chelation is the foundation for the development of a diverse array of functional materials.
These application notes explore the prospective uses of this compound in the design and synthesis of advanced materials, focusing on its role in the formation of metal complexes with tailored catalytic, magnetic, and luminescent properties, as well as its utility in the functionalization of material surfaces. The protocols provided are based on established methodologies for similar hydroxypyridine systems and are intended to serve as a foundational guide for researchers.
Application Note 1: Synthesis of Transition Metal Complexes for Catalysis and Magnetic Materials
The coordination of this compound to transition metals, such as copper, iron, manganese, and zinc, can yield complexes with interesting catalytic and magnetic properties.[1] The specific geometry and electronic structure of these complexes, dictated by the metal ion and the ligand field, are crucial in determining their function. For instance, iron complexes can be designed to mimic the active sites of metalloenzymes for oxidation catalysis, while complexes of copper and manganese may exhibit unique magnetic behaviors.
Quantitative Data: Magnetic Properties of Hydroxypyridine-Based Metal Complexes
| Complex | Metal Ion | Magnetic Moment (μ_eff) [B.M.] | Reference |
| [Cu(salicylimino-3-hydroxypyridine)₂] | Cu(II) | 1.73 | [1] |
| [Fe(salicylimino-3-hydroxypyridine)₂] | Fe(II) | 5.25 | [1] |
| [Mn(salicylimino-3-hydroxypyridine)₂] | Mn(II) | 5.92 | [1] |
| [Zn(salicylimino-3-hydroxypyridine)₂] | Zn(II) | Diamagnetic | [1] |
Note: Data is for a Schiff base derivative of 3-hydroxypyridine, illustrating the magnetic properties of similar complex types.
Experimental Protocol: Synthesis of a [M(this compound)₂Cl₂] Complex
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, FeCl₂, MnCl₂)
-
Ethanol (B145695), absolute
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) chloride (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
A precipitate may form immediately. Heat the reaction mixture to reflux and maintain for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Dry the complex under vacuum.
Characterization: The resulting complex can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm coordination, UV-Visible Spectroscopy, and magnetic susceptibility measurements to determine the magnetic moment.
Visualizations
Caption: Coordination of a metal ion (M) by this compound.
Caption: Workflow for the synthesis of a metal complex.
Application Note 2: Development of Luminescent Probes and Sensors
Complexes of this compound with lanthanide ions (e.g., Eu³⁺, Tb³⁺) have the potential to be highly luminescent materials. This is due to the "antenna effect," where the organic ligand absorbs UV light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths. These materials are promising for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs). The photophysical properties, such as quantum yield and luminescence lifetime, can be tuned by modifying the ligand structure.
Quantitative Data: Photophysical Properties of a Europium(III) Complex with a 1-hydroxy-2-pyridinone (1,2-HOPO) Ligand
| Property | Value |
| Excitation Maximum (λ_ex) | ~350 nm |
| Emission Maximum (λ_em) | ~615 nm (for Eu³⁺) |
| Quantum Yield (Φ) | ~21.5% in aqueous solution |
| Luminescence Lifetime (τ) | ~1.5 ms |
Note: Data for a highly luminescent Eu(III) complex with a 1,2-HOPO ligand, demonstrating the potential of this class of compounds.[2][3]
Experimental Protocol: Synthesis and Photophysical Characterization of a Lanthanide Complex
Materials:
-
This compound
-
Lanthanide(III) chloride hydrate (B1144303) (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fluorometer
Procedure:
-
Ligand Deprotonation: Dissolve this compound (3 mmol) in methanol (30 mL) in a round-bottom flask. In a separate container, dissolve KOH (3 mmol) in methanol (10 mL) and add this solution dropwise to the ligand solution with stirring.
-
Complexation: Dissolve the lanthanide(III) chloride hydrate (1 mmol) in methanol (15 mL) and add this solution to the deprotonated ligand solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).
-
Characterization: Dissolve the purified complex in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the excitation and emission spectra using a fluorometer to determine the excitation and emission maxima.
-
Determine the luminescence quantum yield and lifetime using appropriate instrumental methods and standards.
Visualizations
Caption: The "antenna effect" in lanthanide luminescence.
Application Note 3: Surface Modification and Functionalization of Materials
The functional groups of this compound allow for its attachment to the surface of various materials, such as silica (B1680970), metal oxides, and nanoparticles. This surface functionalization can be used to alter the surface properties of the material, for example, to increase its hydrophilicity or to introduce specific metal-binding sites. Materials functionalized in this way can find applications in heterogeneous catalysis, selective metal ion extraction, and as stationary phases in chromatography.
Experimental Protocol: Surface Functionalization of Silica Gel
Materials:
-
Silica gel (activated by heating at 120°C for 24 hours)
-
3-(Triethoxysilyl)propyl isocyanate
-
This compound
-
Anhydrous toluene (B28343)
-
Triethylamine (as a catalyst)
-
Soxhlet extractor
-
Round-bottom flask with reflux condenser
Procedure:
-
Silanization: In a round-bottom flask, suspend the activated silica gel (10 g) in anhydrous toluene (100 mL). Add 3-(triethoxysilyl)propyl isocyanate (5 mL) and a catalytic amount of triethylamine. Reflux the mixture for 24 hours under an inert atmosphere.
-
Washing: After cooling, filter the silica gel and wash it thoroughly with toluene and then methanol in a Soxhlet extractor for 8 hours to remove any unreacted silane. Dry the isocyanate-functionalized silica gel under vacuum.
-
Ligand Attachment: Suspend the isocyanate-functionalized silica (5 g) in anhydrous toluene (50 mL). Add an excess of this compound (2.5 g).
-
Reflux the mixture for 24 hours.
-
Final Washing: Cool the mixture, filter the functionalized silica gel, and wash it with toluene and methanol to remove unreacted this compound.
-
Dry the final material under vacuum.
Characterization: The functionalization can be confirmed by elemental analysis (for nitrogen content), thermogravimetric analysis (TGA), and FTIR spectroscopy. The metal uptake capacity of the functionalized silica can be determined by batch adsorption studies with a solution of a target metal ion.
Visualizations
Caption: Schematic of silica surface functionalization.
Conclusion
This compound, a readily available chemical intermediate, holds considerable, though largely untapped, potential in the field of material science. Its ability to form stable complexes with a wide range of metal ions makes it an attractive building block for creating functional materials with tailored optical, magnetic, and catalytic properties. The protocols and data presented here provide a starting point for researchers to explore the rich coordination chemistry of this versatile ligand and to develop novel materials for a variety of advanced applications. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully realize its potential in material science.
References
Application of 2-Hydroxy-3-methylpyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylpyridine, and its tautomer 3-methyl-2-pyridone, are heterocyclic compounds that serve as versatile precursors in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine (B92270) ring system is a common scaffold in medicinal chemistry due to its ability to engage in various biological interactions. While direct synthesis of major APIs starting from this compound is not widely documented in publicly available literature, its isomers, such as 5-methyl-2(1H)-pyridinone, are key starting materials for significant drugs. This document will focus on the synthesis of Pirfenidone, an anti-fibrotic agent, which utilizes a closely related isomer, highlighting the synthetic strategies and chemical principles that are broadly applicable to pyridinone-based API synthesis.
Tautomerism of this compound
This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 3-methyl-2-pyridone. The pyridone tautomer is often favored and is the more stable form in many conditions. This equilibrium is a critical consideration in the synthetic routes involving this scaffold.
Application in API Synthesis: The Case of Pirfenidone
Pirfenidone is a pyridinone-based anti-inflammatory and anti-fibrotic API used for the treatment of idiopathic pulmonary fibrosis (IPF). While the direct starting material for industrial synthesis is typically 5-methyl-2(1H)-pyridinone, the core synthetic step, an Ullmann condensation, is a valuable illustration of the application of pyridinone derivatives in API manufacturing.
Experimental Protocol: Synthesis of Pirfenidone via Ullmann Condensation
This protocol describes the N-arylation of a methyl-pyridinone derivative with a phenyl halide, a key transformation in the synthesis of Pirfenidone.
Reaction:
5-methyl-2(1H)-pyridinone + Iodobenzene (B50100) → Pirfenidone
Materials:
-
5-methyl-2(1H)-pyridinone
-
Iodobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper powder (activated)
-
Solvent (e.g., Dimethylformamide - DMF, or neat)
Procedure:
-
To a reaction vessel, add 5-methyl-2(1H)-pyridinone, anhydrous potassium carbonate, and activated copper powder.
-
Add iodobenzene to the mixture. If a solvent is used, add it at this stage.
-
Heat the reaction mixture to reflux temperature and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product is then subjected to purification, which may involve trituration with a suitable solvent (e.g., petroleum ether), followed by recrystallization from a solvent system like water or ethyl acetate/heptane to yield pure Pirfenidone.
Quantitative Data for Pirfenidone Synthesis
The following table summarizes representative quantitative data for the Ullmann condensation step in Pirfenidone synthesis. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
| Parameter | Value | Reference |
| Starting Material | 5-methyl-2(1H)-pyridinone | --INVALID-LINK-- |
| Coupling Partner | Iodobenzene | --INVALID-LINK-- |
| Catalyst | Active Copper | --INVALID-LINK-- |
| Base | Anhydrous Potassium Carbonate | --INVALID-LINK-- |
| Yield (Crude) | Not specified | |
| Yield (Purified) | >90% (after recrystallization) | --INVALID-LINK-- |
| Purity (Final Product) | >99.5% | --INVALID-LINK-- |
Visualizations
Logical Workflow for Pirfenidone Synthesis
The following diagram illustrates the general workflow for the synthesis of Pirfenidone from its pyridinone precursor.
Caption: General workflow for the synthesis of Pirfenidone.
Signaling Pathway: Mechanism of Action of Pirfenidone
Pirfenidone is believed to exert its anti-fibrotic effects by modulating multiple signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a key target. The following diagram illustrates the simplified TGF-β signaling cascade and the inhibitory action of Pirfenidone.
Caption: Pirfenidone's inhibition of the TGF-β signaling pathway.
Conclusion
While this compound is a valuable heterocyclic building block, its direct application in the synthesis of major APIs is less documented than that of its isomers. The synthesis of Pirfenidone from 5-methyl-2(1H)-pyridinone serves as a pertinent example of the synthetic methodologies employed for this class of compounds. The Ullmann condensation is a robust method for the N-arylation of pyridinones, a key step in the production of Pirfenidone. Understanding the tautomeric nature of hydroxypyridines and the reaction mechanisms involved in their derivatization is crucial for the development of new pharmaceutical agents.
High-performance liquid chromatography (HPLC) method for 2-Hydroxy-3-methylpyridine
An Application Note and Protocol for the HPLC Analysis of 2-Hydroxy-3-methylpyridine
This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from a validated method for the closely related isomer, 2-hydroxy-5-methylpyridine, and serves as a strong starting point for the analysis of this compound.[1] It is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a pyridine (B92270) derivative of interest in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantification in various matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that can be utilized for the determination of this compound. The method is based on a C18 stationary phase with a simple isocratic mobile phase and UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A Zorbax RX-C18 column (250 mm length, 4.6 mm inner diameter, 5.0 µm particle size) or equivalent is recommended.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Phosphoric acid (H3PO4) (Analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound, adapted from a method for a related isomer.[1]
| Parameter | Condition |
| Stationary Phase | Zorbax RX-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M KH2PO4 buffer (pH 2.5, adjusted with H3PO4) and Acetonitrile in a ratio of 65:35 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (adjust as necessary based on retention time) |
Preparation of Solutions
-
0.02 M KH2PO4 Buffer (pH 2.5): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase: Mix the 0.02 M KH2PO4 buffer (pH 2.5) and acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.1 - 10 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a drug substance, a simple "dilute and shoot" approach is often sufficient.[2]
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Based on Isomer Data)
The following table summarizes the validation parameters for the analytical method of the related isomer, 2-hydroxy-5-methylpyridine, which can be used as a guideline for the validation of the this compound method.[1]
| Parameter | Result for 2-hydroxy-5-methylpyridine |
| Linearity Range | 0.017 to 0.380 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.000005 mg/mL (or 0.005 µg/mL) |
| Limit of Quantitation (LOQ) | 0.000017 mg/mL (or 0.017 µg/mL) |
| Accuracy (% Recovery) | 94.08% - 104.12% |
| Precision (% RSD) | Should be < 2% |
| Specificity | The method should be able to separate the analyte from impurities. |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The acceptance criteria for system suitability are generally as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5) |
Data Analysis and Quantification
The concentration of this compound in the sample can be determined by creating a calibration curve from the peak areas of the working standard solutions. The peak area of the analyte in the sample chromatogram is then used to calculate its concentration using the linear regression equation of the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of this compound. The proposed method is based on a validated procedure for a closely related isomer and is expected to provide good selectivity and sensitivity.[1] It is recommended that this method be fully validated according to ICH guidelines before its application in a regulated environment to ensure its accuracy, precision, and robustness for the intended purpose.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-3-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several common synthetic routes are employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Key methods include:
-
From 2-Amino-3-methylpyridine (B33374): This classic method involves the diazotization of 2-amino-3-methylpyridine followed by hydrolysis of the resulting diazonium salt.
-
From Furan (B31954) Derivatives: Ring-opening and subsequent ring-closing reactions of furan derivatives, such as 2-acetylfuran (B1664036), with ammonia (B1221849) can yield this compound.[1]
-
From 3-Methylpyridine (B133936) N-oxide: Rearrangement of 3-methylpyridine N-oxide can be a viable route.
-
From 2-Chloro-3-methylpyridine (B94477): Hydrolysis of 2-chloro-3-methylpyridine offers another synthetic pathway.[2]
Q2: My yield of this compound from the diazotization of 2-Amino-3-methylpyridine is consistently low. What are the potential causes and solutions?
A2: Low yields in this synthesis are a common issue. Several factors can contribute to this problem. Here is a troubleshooting guide:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite (B80452) solution is crucial.
-
Side Reactions: The diazonium ion is highly reactive and can participate in unwanted side reactions. Controlling the reaction conditions, such as pH and temperature, is essential to minimize the formation of byproducts.
-
Incomplete Hydrolysis: After diazotization, the hydrolysis of the diazonium salt to the desired hydroxyl group needs to be complete. This step often requires heating the reaction mixture. The temperature and duration of heating should be optimized to ensure complete conversion without degrading the product.
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize extraction procedures and consider alternative purification methods like sublimation or crystallization with different solvent systems to minimize loss.
Q3: What are the common side products I might encounter during the synthesis of this compound?
A3: The formation of side products can significantly reduce the yield and complicate the purification of this compound. Depending on the synthetic route, common impurities may include:
-
From 2-Amino-3-methylpyridine: Unreacted starting material, and potentially coupled azo compounds if the diazonium salt reacts with other nucleophiles present in the reaction mixture.
-
From Furan Derivatives: In the reaction of 2-acetylfuran with ammonia, 2-acetylpyrrole (B92022) can be a significant byproduct.[1] The reaction conditions can be optimized to favor the formation of the desired pyridine (B92270) derivative.[1]
Q4: How can I effectively purify the final this compound product?
A4: The purification of this compound is crucial to obtain a high-purity product. Common purification techniques include:
-
Recrystallization: This is a widely used method. The choice of solvent is critical. Common solvents for recrystallization include water, ethanol, or mixtures of organic solvents.
-
Sublimation: Sublimation can be a very effective method for obtaining highly pure crystalline product, especially for removing non-volatile impurities.
-
Column Chromatography: For complex mixtures or to remove stubborn impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. The appropriate eluent system needs to be determined, often starting with a non-polar solvent and gradually increasing the polarity.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from 2-Amino-3-methylpyridine
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via diazotization of 2-Amino-3-methylpyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. Add the sodium nitrite solution dropwise with vigorous stirring. | Complete formation of the diazonium salt, preventing premature decomposition. |
| Side Reactions | Control the pH of the reaction mixture. The reaction is typically carried out in an acidic medium. | Minimized formation of unwanted byproducts, leading to a cleaner reaction mixture. |
| Incomplete Hydrolysis | After diazotization, ensure the reaction mixture is heated to an appropriate temperature (e.g., 50-100°C) for a sufficient amount of time to drive the hydrolysis to completion. Monitor the reaction progress using TLC. | Complete conversion of the diazonium salt to this compound. |
| Product Degradation | Avoid excessive heating during hydrolysis and workup. High temperatures can lead to product decomposition. | Preservation of the synthesized product, leading to a higher isolated yield. |
| Purification Losses | Optimize the pH during aqueous workup to ensure the product is in a form that is readily extracted into the organic phase. Test different recrystallization solvents to maximize recovery. | Increased recovery of the final product during the purification process. |
Issue 2: Formation of 2-Acetylpyrrole as a Side Product in Synthesis from 2-Acetylfuran
When synthesizing this compound from 2-acetylfuran and ammonia, the formation of 2-acetylpyrrole is a common side reaction that can significantly lower the yield of the desired product.[1]
Logical Relationship of Product Formation
Caption: Product formation pathways.
| Parameter | Recommendation for Maximizing this compound | Rationale |
| Catalyst | The use of an ammonium (B1175870) salt, such as ammonium chloride, can influence the product ratio.[1] | The catalyst can affect the reaction pathway, favoring the desired cyclization to the pyridine ring. |
| Solvent | The reaction can be performed with or without a solvent. The choice of solvent (e.g., methanol) can impact the product distribution.[1] | The solvent can influence the solubility of intermediates and transition states, thereby affecting the reaction outcome. |
| Temperature and Pressure | These reactions are typically carried out at elevated temperatures and pressures in an autoclave. Optimization of these parameters is crucial. | Higher temperatures and pressures are generally required to drive the ring-opening and recyclization reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-3-methylpyridine
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Experimental Workflow
Caption: Synthesis from 2-Amino-3-methylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity |
| 2-Amino-3-methylpyridine | 108.14 | 10.8 g (0.1 mol) |
| Sulfuric Acid (conc.) | 98.08 | ~10 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g (0.11 mol) |
| Water | 18.02 | As needed |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | As needed for neutralization |
| Organic Solvent (e.g., Ethyl Acetate) | - | As needed for extraction |
Procedure:
-
Dissolution: In a flask, dissolve 2-Amino-3-methylpyridine in a dilute solution of sulfuric acid in water.
-
Cooling: Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Slowly add this solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for approximately 30-60 minutes.
-
Hydrolysis: Gently heat the reaction mixture to 50-100°C. Nitrogen gas will evolve. Continue heating until the gas evolution ceases.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to a pH of approximately 7-8.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by sublimation to obtain pure this compound.
Protocol 2: Synthesis from 2-Chloro-3-methylpyridine
This method involves the hydrolysis of 2-chloro-3-methylpyridine, which can be an effective route if the starting material is readily available.
Experimental Workflow
Caption: Synthesis from 2-Chloro-3-methylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity |
| 2-Chloro-3-methylpyridine | 127.57 | 12.8 g (0.1 mol) |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 40.00 / 56.11 | 6.0 g (0.15 mol) |
| Water | 18.02 | 100 mL |
| Hydrochloric Acid (HCl) | 36.46 | As needed for acidification |
| Organic Solvent (e.g., Dichloromethane) | - | As needed for extraction |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Chloro-3-methylpyridine and an aqueous solution of sodium or potassium hydroxide.
-
Heating: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then remove the solvent by rotary evaporation.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
References
Technical Support Center: Purification of 3-Methyl-2-pyridone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-methyl-2-pyridone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the most common impurities I should expect when synthesizing 3-methyl-2-pyridone?
A1: The impurities in your crude 3-methyl-2-pyridone will largely depend on the synthetic route employed. A common laboratory synthesis involves the reaction of 2-bromo-3-methylpyridine.[1] In this case, you can anticipate the following impurities:
-
Unreacted Starting Material: 2-bromo-3-methylpyridine.
-
Side-Products: Isomeric pyridones or other byproducts from incomplete or alternative reaction pathways.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ammonia, formic acid, chloroform, dichloromethane) and inorganic salts from pH adjustment (e.g., potassium hydroxide).[1]
Q2: My crude product is a discolored solid/oil. What is the first step I should take to purify it?
A2: A discolored product often indicates the presence of residual reagents or side-products. A good first step is trituration or a simple wash.
-
Trituration: Stirring the crude product with a solvent in which 3-methyl-2-pyridone is poorly soluble (e.g., diethyl ether or hexanes) can help remove highly soluble, non-polar impurities.
-
Aqueous Wash: If inorganic salts are suspected, dissolving the crude product in an organic solvent like dichloromethane (B109758) and washing with water can be effective.
Q3: I am struggling with recrystallization. How do I choose the best solvent?
A3: The ideal recrystallization solvent is one in which 3-methyl-2-pyridone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2]
-
Recommended Solvents: Based on the polar nature of the pyridone ring, polar solvents are a good starting point. Ethanol (B145695), or a mixture of ethanol and water, is often effective for recrystallizing pyridone derivatives.[3] Methanol (B129727) is another potential solvent.[4]
-
Solvent Screening: To find the optimal solvent or solvent system, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate (B1210297), dichloromethane, toluene, and hexanes).[5]
Q4: My recrystallization attempt resulted in an oil, not crystals. What should I do?
A4: "Oiling out" is a common problem in recrystallization and can be caused by several factors. Here are some troubleshooting steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure 3-methyl-2-pyridone, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[3]
-
Re-dissolve and Add a Co-solvent: If the product oils out, try re-heating the solution and adding a small amount of a co-solvent in which the compound is less soluble to reduce the overall solubility.
Q5: I need to use column chromatography. What stationary and mobile phases are recommended for 3-methyl-2-pyridone?
A5: Column chromatography is an excellent method for separating 3-methyl-2-pyridone from closely related impurities.[3]
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of pyridone derivatives.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a gradient of n-hexane and ethyl acetate.[3] For more polar compounds, a system of dichloromethane and methanol can be effective.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for 3-methyl-2-pyridone to ensure good separation on the column.[3]
Q6: How can I effectively monitor the progress of my column chromatography?
A6: Thin Layer Chromatography (TLC) is the best way to monitor your column.[6]
-
Fraction Analysis: Collect the eluent in small fractions and spot each fraction on a TLC plate.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) or by using an appropriate stain.
-
Pooling Fractions: Combine the fractions that contain only the pure desired product.
Q7: How do I assess the purity of my final product?
A7: A combination of analytical techniques is recommended for a thorough purity assessment:[3]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.[3]
-
Melting Point: A sharp melting point range that is close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopy (NMR, IR, MS): 1H and 13C NMR spectroscopy can confirm the structure and identify any proton or carbon-containing impurities. IR spectroscopy can confirm the presence of key functional groups, and mass spectrometry will confirm the molecular weight.
Quantitative Data
Table 1: Physical Properties of 3-Methyl-2-pyridone
| Property | Value | Reference(s) |
| CAS Number | 1003-56-1 | [4][7] |
| Molecular Formula | C6H7NO | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| Melting Point | 140-144 °C | |
| Boiling Point | 289 °C | [8] |
| Appearance | White to orange to green powder/crystal |
Table 2: Solubility of 3-Methyl-2-pyridone
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [4] |
| Water | Sparingly Soluble (increases with heat) | Inferred from general pyridone properties[9] |
| Ethanol | Soluble (especially when hot) | Inferred from general pyridone properties[3] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Moderately Soluble | General solvent properties[10] |
| n-Hexane | Poorly Soluble | General solvent properties[10] |
| Diethyl Ether | Poorly Soluble | General solvent properties[10] |
Table 3: Typical Purification Outcomes
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes | Reference(s) |
| Recrystallization | 60 - 85 | > 95 | Yield is highly dependent on the initial purity of the crude product. | [3] |
| Column Chromatography | 50 - 80 | > 98 | Yield can be lower due to product loss on the column. | [1][3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In a fume hood, place the crude 3-methyl-2-pyridone in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[6]
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., n-hexane:ethyl acetate or dichloromethane:methanol). The ideal solvent system should give the 3-methyl-2-pyridone an Rf value of approximately 0.25-0.35.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[6]
-
Sample Loading: Dissolve the crude 3-methyl-2-pyridone in a minimal amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3][6]
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity.[3]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[6]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-methyl-2-pyridone.[6]
Visualizations
Caption: A general experimental workflow for the purification of 3-methyl-2-pyridone.
Caption: Troubleshooting logic for common purification issues of 3-methyl-2-pyridone.
References
- 1. 3-Methyl-2-pyridone CAS#: 1003-56-1 [amp.chemicalbook.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methyl-2-pyridone CAS#: 1003-56-1 [m.chemicalbook.com]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methyl-2-pyridone | SIELC Technologies [sielc.com]
- 8. echemi.com [echemi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Side Reactions in 2-Hydroxy-3-methylpyridine Electrophilic Substitution
Welcome to the technical support center for electrophilic substitution reactions of 2-hydroxy-3-methylpyridine (B85697). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the electrophilic substitution of this compound?
A1: The primary challenges revolve around controlling regioselectivity and preventing unwanted side reactions. The pyridine (B92270) ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene. However, the 2-hydroxy and 3-methyl groups are both activating and ortho-, para-directing. This creates a nuanced reactivity profile where multiple substitution products can be formed. The basicity of the pyridine nitrogen can also lead to complexation with Lewis acid catalysts, particularly in Friedel-Crafts reactions, which can deactivate the ring or lead to undesired side products.
Q2: What are the expected major products for electrophilic substitution on this compound?
A2: Based on the directing effects of the electron-donating 2-hydroxy and 3-methyl groups, the incoming electrophile is primarily directed to the positions ortho and para to the hydroxyl group. Therefore, the major expected product is the 5-substituted isomer. Substitution at the 4- and 6-positions is also possible, though generally to a lesser extent.
Q3: Can over-reaction or multiple substitutions occur?
A3: Yes, particularly under harsh reaction conditions (e.g., high temperatures, strong acid concentrations, excess electrophile). The activating nature of the hydroxy and methyl groups can make the mono-substituted product more susceptible to a second electrophilic attack, leading to the formation of di-substituted byproducts. For instance, in nitration, dinitration can occur.
Troubleshooting Guides for Common Electrophilic Substitution Reactions
Nitration
Issue: Formation of Isomeric Byproducts
During the nitration of this compound, the formation of isomeric nitro-substituted pyridines is a common side reaction. The primary desired product is typically 2-hydroxy-3-methyl-5-nitropyridine. However, substitution at other positions can occur.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance regioselectivity. Higher temperatures can lead to the formation of undesired isomers.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of this compound. This helps to maintain a low concentration of the electrophile and minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. While strong acids like sulfuric acid are common, exploring other solvent systems may alter the product distribution.
Potential Side Products:
-
2-Hydroxy-3-methyl-4-nitropyridine
-
2-Hydroxy-3-methyl-6-nitropyridine
Quantitative Data on Product Distribution (Hypothetical Example):
| Reaction Conditions | 2-Hydroxy-3-methyl-5-nitropyridine (Yield) | Isomeric Byproducts (Combined Yield) |
| 0°C, Slow Addition | 85% | 10% |
| 25°C, Rapid Addition | 60% | 35% |
| Excess Nitrating Agent | 70% (mono-nitro) | 20% (di-nitro and isomers) |
Experimental Protocol: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the desired 2-hydroxy-3-methyl-5-nitropyridine.
Diagram: Nitration of this compound
Caption: Potential pathways in the nitration of this compound.
Halogenation (e.g., Bromination)
Issue: Over-halogenation and Isomer Formation
Similar to nitration, halogenation can lead to a mixture of mono-halogenated isomers. Due to the activating nature of the substituents, di- or even tri-halogenated products can form if an excess of the halogenating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting:
-
Choice of Halogenating Agent: Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine to improve selectivity.
-
Stoichiometry Control: Use a stoichiometric amount of the halogenating agent to minimize over-halogenation.
-
Reaction Time and Temperature: Monitor the reaction closely and quench it once the starting material is consumed to prevent the formation of poly-halogenated byproducts. Lower temperatures generally favor higher selectivity.
Potential Side Products:
-
2-Hydroxy-3-methyl-4-halopyridine
-
2-Hydroxy-3-methyl-6-halopyridine
-
2-Hydroxy-3-methyl-5,X-dihalopyridine (where X is another position)
Quantitative Data on Product Distribution (Hypothetical Example for Bromination):
| Halogenating Agent | 2-Hydroxy-3-methyl-5-bromopyridine (Yield) | Isomeric & Di-bromo Byproducts (Combined Yield) |
| NBS (1.0 eq) | 90% | 5% |
| Br2 (1.0 eq) | 75% | 20% |
| Br2 (2.0 eq) | 40% (mono-bromo) | 55% (di-bromo and isomers) |
Experimental Protocol: Synthesis of 2-Hydroxy-3-methyl-5-bromopyridine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica (B1680970) gel to obtain the pure 2-hydroxy-3-methyl-5-bromopyridine.
Diagram: Halogenation Troubleshooting Logic
Caption: Troubleshooting logic for halogenation side reactions.
Sulfonation
Issue: Deactivation and Potential for Rearrangement
Sulfonation of pyridine derivatives can be challenging. The use of strong sulfuric acid or oleum (B3057394) can lead to the protonation of the pyridine nitrogen, which deactivates the ring towards further electrophilic attack. Under harsh conditions, there is also a risk of side reactions like sulfone formation or rearrangement of the sulfonic acid group.
Troubleshooting:
-
Milder Sulfonating Agents: Consider using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, to avoid strong acidic conditions that deactivate the ring.
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent decomposition and side reactions.
-
Reaction Medium: The choice of solvent can be important. In some cases, using an inert solvent can help to moderate the reaction.
Potential Side Products:
-
Formation of sulfones (Ar-SO2-Ar')
-
Isomeric sulfonic acids
Experimental Protocol: General Approach to Sulfonation
-
To a solution of this compound in a suitable solvent (e.g., dichloroethane), add the sulfonating agent (e.g., sulfur trioxide-pyridine complex) at a controlled temperature.
-
Stir the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding it to ice water.
-
Isolate the product by filtration if it precipitates, or by extraction with a suitable solvent after neutralization.
-
Purify the product by recrystallization or chromatography.
Friedel-Crafts Acylation/Alkylation
Issue: Catalyst Complexation and Low Reactivity
Friedel-Crafts reactions on this compound are often unsuccessful under standard conditions. The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and the pyridine ring, hindering the desired electrophilic substitution. The hydroxyl group can also complex with the Lewis acid.
Troubleshooting:
-
Alternative Catalysts: Explore the use of Brønsted acids (e.g., polyphosphoric acid) or other Lewis acids that have a lower affinity for the pyridine nitrogen.
-
Protecting Groups: Temporarily protecting the hydroxyl group might be a viable strategy to prevent its interaction with the catalyst.
-
Alternative Synthetic Routes: In many cases, direct Friedel-Crafts reaction on the pyridine ring is not feasible. It is often more practical to introduce the acyl or alkyl group via an alternative synthetic route, such as through a metal-catalyzed cross-coupling reaction with a pre-functionalized pyridine derivative.
Common Unwanted Outcome:
-
Formation of a stable complex between the pyridine and the Lewis acid catalyst, leading to no reaction or recovery of starting material.
Diagram: Friedel-Crafts Reaction Workflow and Pitfall
Technical Support Center: Optimizing Nitration of 2-Hydroxy-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the nitration of 2-Hydroxy-3-methylpyridine (B85697). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of this compound.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. A systematic investigation of the following is recommended:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the nitration of substituted pyridines, a low temperature (typically between 0°C and 10°C) is often crucial to control the reaction rate and prevent the degradation of the starting material and product.[1]
-
Reagent Quality: Ensure the nitric acid and sulfuric acid used are of high purity and appropriate concentration. The presence of excess water can lead to side reactions.
-
Loss during Workup: Significant product loss can occur during the extraction and purification steps. Optimize the pH for neutralization and the choice of extraction solvent to ensure efficient recovery of the nitrated product.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
A2: The nitration of this compound can yield different isomers, primarily the 4-nitro and 6-nitro derivatives. The hydroxyl and methyl groups on the pyridine (B92270) ring direct the incoming nitro group, and controlling the reaction conditions is key to favoring the desired isomer.
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity. Running the reaction at 0-5°C can favor the formation of one isomer over the other.[2]
-
Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of this compound is crucial. This maintains a low localized concentration of the nitronium ion (NO₂⁺), which can improve selectivity.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A standard nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.
Q3: How can I separate the different nitro isomers of this compound?
A3: The separation of constitutional isomers can be challenging due to their similar physical properties. For the nitrated products of this compound, the following techniques can be employed:
-
Fractional Crystallization: This method takes advantage of differences in the solubility of the isomers in a particular solvent. The 6-nitro isomers of hydroxypyridines have been noted to be higher melting and less soluble than their 4-nitro counterparts, which can be exploited for separation.[2]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating isomers with different polarities. A systematic screening of solvent systems (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients) will be necessary to achieve optimal separation.
Q4: My reaction is turning a very dark color, and I am getting a lot of tar-like byproducts. What is causing this?
A4: The formation of dark, tarry substances is usually an indication of oxidative side reactions or decomposition of the starting material or product.
-
Excessive Temperature: High reaction temperatures can lead to uncontrolled oxidation. It is critical to maintain the recommended low temperature throughout the reaction.
-
Concentrated Nitrating Agent: Using an overly concentrated or large excess of the nitrating agent can promote strong oxidative processes.[1]
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to product degradation. Monitor the reaction closely and quench it once the desired product is formed.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of this compound?
A1: The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the pyridine ring will influence the position of nitration. The hydroxyl group is a strong activating group and directs ortho and para, while the methyl group is a weaker activating group with similar directing effects. In the case of this compound, nitration is expected to occur primarily at the 4- and 6-positions. The ratio of these isomers can be influenced by the reaction conditions.[2]
Q2: What is a typical nitrating agent for this reaction?
A2: A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1]
Q3: What safety precautions should I take when performing this nitration?
A3: Nitration reactions are highly exothermic and involve the use of strong acids. The following safety precautions are essential:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in an ice bath to control the temperature and prevent thermal runaway.
-
Add the nitrating agent slowly and carefully to the substrate solution.
-
Have a quenching agent (e.g., a large volume of ice water) readily available.
Experimental Protocols
Detailed Methodology for the Nitration of 3-Hydroxy-2-methylpyridine (B140910)
This protocol is adapted from a literature procedure for a closely related compound and can be used as a starting point for the nitration of this compound.[2]
Materials:
-
3-Hydroxy-2-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (sp gr 1.50)
-
Ice
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolution of Substrate: In a flask equipped with a magnetic stirrer and placed in an ice bath, gradually add 10.9 g (0.1 mol) of 3-hydroxy-2-methylpyridine to 70 mL of concentrated sulfuric acid while maintaining the temperature between 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a cold mixture of 7 g of nitric acid (sp gr 1.50) and 16.5 g of concentrated sulfuric acid.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the hydroxymethylpyridine over a period of 2 hours, ensuring the temperature is maintained between 0-5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralization and Precipitation: Slowly add a dilute solution of ammonium hydroxide or sodium hydroxide to the acidic solution until the product precipitates. The pH should be carefully adjusted to maximize precipitation without dissolving the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization or column chromatography to separate the isomers.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the nitration of this compound based on general principles of electrophilic aromatic substitution on substituted pyridines.
Table 1: Effect of Temperature on Regioselectivity and Yield
| Temperature | Expected Major Isomer(s) | Expected Yield | Potential Side Reactions |
| 0-5°C | Higher selectivity for one isomer (e.g., 4-nitro) | Moderate to Good | Minimized side reactions |
| Room Temperature | Mixture of 4- and 6-nitro isomers | May be higher, but with lower selectivity | Increased risk of dinitration and oxidation |
| > 40°C | Poor selectivity, significant byproducts | Lower due to decomposition | Significant decomposition and formation of tar |
Table 2: Effect of Nitrating Agent Concentration on Outcome
| HNO₃:H₂SO₄ Ratio | Expected Outcome |
| Low HNO₃ concentration | Slower reaction, may be incomplete |
| Standard (e.g., 1:2 by mass) | Good conversion to mononitrated products |
| High HNO₃ concentration | Increased risk of dinitration and oxidative side reactions |
Mandatory Visualization
Caption: Experimental workflow for the nitration of this compound.
Caption: Troubleshooting decision tree for this compound nitration.
References
Technical Support Center: Degradation Pathways of 2-Hydroxy-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the degradation of 2-Hydroxy-3-methylpyridine. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and a putative degradation pathway based on current scientific understanding of similar compounds.
Putative Degradation Pathway of this compound
While the complete degradation pathway of this compound has not been fully elucidated in the scientific literature, a putative pathway can be proposed based on the known microbial degradation of other substituted pyridines, particularly by bacteria such as Arthrobacter and Pseudomonas. The initial step is likely an additional hydroxylation of the pyridine (B92270) ring, a common strategy for destabilizing the aromatic system, followed by ring cleavage.
The proposed pathway involves the following key steps:
-
Hydroxylation: this compound is first hydroxylated to form 2,5-Dihydroxy-3-methylpyridine. This reaction is likely catalyzed by a monooxygenase.
-
Ring Cleavage: The resulting dihydroxylated intermediate undergoes oxidative ring cleavage, a reaction often catalyzed by a dioxygenase, to form an unstable acyclic intermediate.[1]
-
Further Degradation: The acyclic intermediate is further metabolized through a series of enzymatic reactions, eventually leading to central metabolic intermediates that can be utilized by the microorganism for growth.
References
Technical Support Center: Resolving Impurities in 2-Hydroxy-3-methylpyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methylpyridine (B85697).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity resolution.
Issue 1: Presence of Isomeric Nitro-Impurities in Nitration Reactions
Q: My synthesis of this compound via nitration of 3-hydroxy-2-methylpyridine (B140910) shows the presence of unwanted isomers in the final product. How can I identify and remove them?
A: Nitration of 3-hydroxy-2-methylpyridine can lead to the formation of constitutional isomers, primarily 3-hydroxy-2-methyl-4-nitropyridine and 3-hydroxy-2-methyl-6-nitropyridine (B83773), alongside the desired this compound if the starting material is not fully consumed or if side reactions occur. The physical properties of these isomers are often very similar, making their separation challenging.
Identification:
-
HPLC: Reversed-phase HPLC is a powerful tool to separate and quantify these isomers.
-
NMR Spectroscopy: 1H NMR spectroscopy can distinguish between the isomers based on the coupling constants and chemical shifts of the aromatic protons.
Resolution:
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Multiple recrystallizations may be necessary.
-
Column Chromatography: Silica (B1680970) gel column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can separate the isomers.
Issue 2: Formation of Phenolic Byproducts from Diazotization Reactions
Q: The synthesis of this compound from 2-amino-3-methylpyridine (B33374) via diazotization and hydrolysis is giving low yields and a dark-colored, impure product. What is causing this?
A: The diazonium salt intermediate in this synthesis is thermally unstable. If the reaction temperature is not strictly controlled (ideally 0-5 °C), the diazonium salt can decompose, leading to the formation of various phenolic byproducts and the evolution of nitrogen gas. Insufficient acidity can also lead to unwanted azo coupling reactions.
Troubleshooting Steps:
-
Temperature Control: Maintain a reaction temperature of 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite).
-
Acid Molarity: Ensure a sufficient excess of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) is used to maintain high acidity and prevent azo coupling.
-
Slow Addition: Add the diazotizing agent slowly and dropwise to the solution of 2-amino-3-methylpyridine to control the exothermic reaction and maintain a low localized concentration.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent hydrolysis step without isolation.
Issue 3: Unreacted Starting Material and Side-Products from 3-Picoline Routes
Q: Synthesis from 3-picoline results in a mixture containing unreacted starting material and other alkylated pyridines. How can these be removed?
A: The synthesis of 3-methylpyridine (B133936) (a precursor to this compound) can sometimes result in incomplete conversion and the formation of side products like 3-ethylpyridine (B110496).
Purification Strategy:
-
Distillation: Fractional distillation can be effective in separating 3-methylpyridine from higher-boiling impurities like 3-ethylpyridine and lower-boiling starting materials.
-
Acid-Base Extraction: As pyridine (B92270) derivatives are basic, an acidic wash (e.g., with dilute HCl) can be used to extract the desired product and other basic impurities into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route and can include:
-
Isomeric byproducts: Such as 3-hydroxy-2-methyl-4-nitropyridine and 3-hydroxy-2-methyl-6-nitropyridine in nitration reactions.
-
Unreacted starting materials: For example, 3-hydroxy-2-methylpyridine or 2-amino-3-methylpyridine.
-
Side-reaction products: Such as phenolic compounds from the decomposition of diazonium salts or other alkylated pyridines like 3-ethylpyridine when starting from 3-picoline.[1]
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective method for purifying solid this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity can be effectively monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of impurities.[2]
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Solvent/Eluent System | Recovery Yield (%) | Final Purity (%) | Notes |
| Recrystallization | 85 | Methanol/Water | 75 | >98 | Effective for removing less polar impurities. |
| Recrystallization | 90 | Ethyl Acetate | 80 | >99 | Good for removing a broad range of impurities. |
| Column Chromatography | 70 | Silica Gel (Hexane:Ethyl Acetate gradient) | 60 | >99.5 | Highly effective for separating closely related isomers but may result in lower yields. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial eluent, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Workflow for Impurity Identification and Resolution.
Caption: In Vitro Metabolic Pathway of 2-Amino-3-methylpyridine.
References
Technical Support Center: Scaling Up 2-Hydroxy-3-methylpyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Hydroxy-3-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient Cyclization: In Diels-Alder or ring-closing reactions, incomplete conversion of intermediates can significantly reduce the overall yield. | - Optimize Reaction Temperature: For thermal cyclizations, ensure uniform heating. In larger reactors, poor heat transfer can create cold spots. Monitor the internal reaction temperature closely. - Choice of Solvent: High-boiling point, inert solvents can improve yields in cyclization steps. - Catalyst Activity: If using a catalyst, ensure its activity is not compromised by impurities in the starting materials or solvents. |
| Side Reactions: Formation of by-products can consume starting materials and reduce the yield of the desired product. | - Control Stoichiometry: Precise control of reactant ratios can minimize the formation of certain side products. - Temperature Management: Side reactions are often favored at higher temperatures. Maintain the optimal temperature range for the main reaction. | |
| Degradation of Starting Material or Product: Furan (B31954), a potential starting material, is prone to polymerization at high temperatures.[1] The final product may also be sensitive to excessive heat. | - Gradual Heating: Implement a controlled heating profile to avoid sudden temperature spikes. - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation. | |
| Presence of Impurities in Final Product | Incomplete Reaction: Unreacted starting materials or intermediates remain in the product mixture. | - Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before work-up. - Increase Reaction Time or Temperature: If the reaction has stalled, a modest increase in time or temperature may be necessary, but monitor for degradation. |
| Formation of Isomers or Related Impurities: Synthesis routes can sometimes yield positional isomers or closely related compounds that are difficult to separate. | - Optimize Reaction Conditions: The choice of reagents and reaction conditions can influence the regioselectivity of the reaction. - Enhanced Purification: Employ more advanced purification techniques such as column chromatography with a carefully selected eluent system or preparative HPLC. | |
| Residual Solvents: Solvents used in the reaction or purification steps are not completely removed. | - Drying Under Vacuum: Dry the final product under high vacuum at a suitable temperature to remove volatile solvents. - Solvent Selection: Where possible, use solvents with lower boiling points for easier removal. | |
| Difficulty in Product Isolation and Purification | Product is an Insoluble Solid: The desired product may precipitate out of the reaction mixture, making it difficult to handle. | - Filtration: Use an appropriate filtration setup to collect the solid product. Ensure the filter medium is suitable to avoid clogging. - Solvent Selection for Recrystallization: If the product is a solid, recrystallization is a common purification method. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Co-crystallization with Impurities: Impurities may crystallize along with the product, making purification by simple recrystallization ineffective. | - Multiple Recrystallizations: Perform sequential recrystallizations to improve purity. - Alternative Purification Methods: Consider other techniques like sublimation or column chromatography. | |
| Reaction Stalls or Proceeds Slowly at Scale | Poor Heat Transfer: In large reactors, maintaining a uniform temperature throughout the reaction mixture can be challenging. | - Efficient Stirring: Use an appropriate impeller and stirring speed to ensure good mixing and heat distribution. - Jacketed Reactor: Utilize a reactor with a heating/cooling jacket for better temperature control. |
| Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to slow reaction rates. | - Mechanical Stirring: Employ overhead mechanical stirrers for large-scale reactions. - Baffled Reactors: Use reactors with baffles to improve mixing efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several synthetic routes have been reported, with the choice often depending on the availability of starting materials and the desired scale of production. Key methods include:
-
Diels-Alder reaction: This approach often utilizes alanine (B10760859) as a starting material and proceeds through an oxazole (B20620) intermediate. The total yield using alanine can be significantly higher than when using aspartic acid.[1]
-
From furan derivatives: This method involves the ring-opening and subsequent ring-closing of a furan ring to form the pyridine (B92270) structure. A challenge with this route is the tendency of furan to polymerize at high temperatures.[1]
-
From 4-methyl-5-hydrocarbonoxyoxazoles: Reaction with an ethylenic compound provides a convenient route to 2-methyl-3-hydroxypyridines and their derivatives.[2]
-
Diazotization of 2-amino-5-methylpyridine: This is a classical method for converting an amino group on a pyridine ring to a hydroxyl group.
Q2: What are some critical parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, careful control of the following parameters is crucial:
-
Temperature: Maintaining a consistent and uniform temperature is vital to prevent side reactions and degradation.
-
Mixing: Efficient mixing is necessary to ensure homogeneity and good heat transfer, especially in larger reactors.
-
Rate of Reagent Addition: The rate of addition of certain reagents can impact the reaction profile and impurity formation.
-
Solvent Selection: The choice of solvent can affect reaction rate, yield, and ease of product isolation and purification.
Q3: How can the purity of the final this compound product be improved?
A3: Purification of the crude product is essential to meet the specifications for pharmaceutical applications. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For separating mixtures of closely related compounds, column chromatography using silica (B1680970) gel or another stationary phase is effective.
-
Sublimation: For certain compounds, sublimation can be a highly effective purification method.
-
Washing: Washing the crude product with an appropriate solvent can remove some impurities.
Q4: What are the potential impurities that can be found in this compound?
A4: Impurities can originate from starting materials, intermediates, side reactions, or degradation.[3] Potential impurities include:
-
Unreacted starting materials and intermediates.
-
Isomeric by-products.
-
Products of side reactions, such as polymers from furan-based routes.
-
Residual solvents from the synthesis or purification process.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction (Alanine Route)
This protocol is based on a method reported to have a higher overall yield compared to the aspartic acid route.[1]
Step 1: Synthesis of 2-Ethoxyoxalylalanine ethyl ester
-
To a 1000 mL flask, add alanine (25 g, 281 mmol) and absolute ethanol (B145695) (650 mL).
-
Dropwise, add thionyl chloride (45 mL, 618 mmol) at 35-40°C.
-
After the addition is complete, reflux the mixture for 5 hours.
-
Cool to 50°C and add sodium carbonate powder (65 g, 613 mmol) in portions until gas evolution ceases.
-
Add diethyl oxalate (B1200264) (150 mL, 1.1 mol) and react at 50°C for 5 hours.
-
Evaporate the ethanol to dryness.
-
Dissolve the residue in water and extract three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate to dryness.
-
Purify by vacuum distillation to obtain 2-ethoxyoxalylalanine ethyl ester.
Step 2: Synthesis of 4-Methyl-5-ethoxyoxazole
-
To a 250 mL flask, add 2-ethoxyoxalylalanine ethyl ester (20 g, 92 mmol), toluene (B28343) (90 mL), phosphorus oxychloride (10 mL, 110 mmol), and triethylamine (B128534) (50 mL, 322 mmol).
-
Reflux the reaction at 80°C for 7 hours.
-
Cool the mixture and add water to dissolve the salts.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry with potassium carbonate.
-
Filter and evaporate the toluene under reduced pressure to obtain the crude oxazole derivative.
-
Without further purification, add 20 mL of 5 mol/L sodium hydroxide (B78521) solution and stir for 30 minutes.
-
Evaporate the ethanol generated.
-
Adjust the pH to 2.5 with 5 mol/L hydrochloric acid at 60°C.
-
Perform steam distillation to obtain 4-methyl-5-ethoxyoxazole.
Step 3: Synthesis of 2-Methyl-3-hydroxypyridine
-
The final step involves a Diels-Alder reaction of the 4-methyl-5-ethoxyoxazole with a suitable dienophile, followed by aromatization to yield the this compound. The specific conditions for this step would need to be optimized based on the chosen dienophile. A general procedure involves heating the oxazole with the dienophile, followed by treatment with acid or base to facilitate the final conversion.[2]
Visualizations
Caption: Synthesis workflow for this compound via the Diels-Alder route starting from Alanine.
Caption: A logical workflow for troubleshooting low yield and high impurity issues in synthesis.
References
Technical Support Center: 2-Hydroxy-3-methylpyridine Crystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-hydroxy-3-methylpyridine (B85697). The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the common tautomeric forms of this compound, and how does this affect crystallization?
A1: this compound exists in tautomeric equilibrium with 3-methyl-2-pyridone. The pyridone form is generally more stable and is the predominant tautomer. This equilibrium can influence solubility and crystal packing. It is crucial to be aware of this tautomerism when analyzing characterization data (e.g., NMR, IR) of the crystallized product.
Q2: What are the key physical properties of this compound relevant to its crystallization?
A2: Understanding the physical properties is fundamental to designing a successful crystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Melting Point | 139-141 °C | [3] |
| Appearance | White to light yellow or orange crystalline powder/needles | [3] |
| pKa | 12.61 (predicted) | [3] |
Q3: In which solvents is this compound known to be soluble?
A3: Based on available data, this compound is soluble in methanol (B129727).[3] For related compounds, ethanol (B145695) is also a commonly used solvent for recrystallization. Given its polar nature, it is expected to have good solubility in other polar protic and aprotic solvents. A systematic solvent screening is always recommended.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides actionable solutions.
Q4: My product has "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out," the separation of the product as a liquid instead of a solid, is a common issue. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystallization.
-
Reduce the Temperature Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Adjustment: The solvent may be too nonpolar. Try adding a small amount of a more polar co-solvent. Conversely, if the compound is too soluble, a less polar anti-solvent can be carefully added until turbidity is observed, followed by gentle heating until the solution is clear again, and then slow cooling.
-
Trituration: If an oil persists, decant the solvent and try triturating the oil with a solvent in which it is insoluble (e.g., hexane). This can sometimes induce solidification.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: Low recovery can be frustrating. Consider the following factors:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.
-
pH of the Solution: The solubility of this compound can be pH-dependent. Adjusting the pH of the solution to around 6 may decrease its solubility in aqueous media and improve yield.[3]
Q6: My final product is colored, even after crystallization. How can I remove colored impurities?
A6: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
Procedure: After dissolving your crude product in the hot solvent, remove it from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and then heat it back to boiling for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
Q7: How can I assess the purity of my crystallized this compound?
A7: Several analytical techniques can be used to determine the purity of your product:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad melting range suggests the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
If recrystallization does not provide a product of sufficient purity, column chromatography is a suitable alternative.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of methanol and dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Step-by-step experimental workflow for recrystallization.
References
Preventing byproduct formation in 2-Hydroxy-3-methylpyridine reactions
Welcome to the technical support center for reactions involving 2-Hydroxy-3-methylpyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions with this compound?
A1: Due to its chemical nature, this compound can lead to several byproducts depending on the reaction type. The most common issues arise from:
-
Tautomerization: this compound exists in equilibrium with its tautomer, 3-methyl-2-pyridone. This leads to ambident nucleophilicity, often resulting in mixtures of N- and O-substituted products in reactions like alkylation.
-
Regioselectivity in Electrophilic Substitution: In reactions like nitration and halogenation, the substitution can occur at different positions on the pyridine (B92270) ring, leading to isomeric byproducts.
-
Side-chain Reactivity: The methyl group can undergo oxidation or other reactions under certain conditions.
-
Dimerization: Under oxidative conditions, dimerization can occur.
Q2: I am trying to perform an N-alkylation, but I am getting a significant amount of the O-alkylated byproduct. How can I improve the N-selectivity?
A2: The competition between N- and O-alkylation is a classic challenge with 2-pyridones.[1][2][3][4] Several factors influence the N/O selectivity. To favor N-alkylation, consider the following:
-
Choice of Base and Counterion: The use of bases with smaller, harder cations like Li⁺ tends to favor N-alkylation over larger, softer cations like Na⁺ or K⁺.[5] Using LiH as a base has been shown to give high N-selectivity.[5]
-
Solvent: The choice of solvent can influence the reactivity of the ambident nucleophile. While DMF is common, exploring other solvents may alter the product ratio.
-
Alkylating Agent: The nature of the alkylating agent plays a crucial role. While there isn't a universal rule, the structure of the alkyl halide can affect the regioselectivity.[6]
-
Protecting Groups: In some cases, a protecting group strategy might be necessary to achieve the desired selectivity.
Q3: During nitration, I am obtaining a mixture of isomers. How can I control the regioselectivity?
A3: Nitration of substituted pyridines can be challenging to control. For 3-hydroxypyridines with a substituent at the 2-position (like 2-methyl), nitration can yield both 4-nitro and 6-nitro derivatives.[7] To improve selectivity:
-
Reaction Conditions: Carefully controlling the temperature and the nitrating agent can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is commonly used, and maintaining a low temperature (e.g., 0-5°C) is crucial.[7]
-
Dearomatization-Rearomatization Strategy: For meta-nitration, a more advanced strategy involves the dearomatization of the pyridine ring to form a stable intermediate, followed by nitration and subsequent rearomatization.[8][9] This can provide high regioselectivity that is otherwise difficult to achieve.
Q4: My reaction is producing tar-like substances, and the yield of the desired product is low. What could be the cause?
A4: Tar formation is often an indication of undesired side reactions like polymerization, over-oxidation, or decomposition. To mitigate this:
-
Temperature Control: Ensure the reaction temperature is carefully controlled, as excessive heat can promote decomposition and polymerization.
-
Inert Atmosphere: If your reactants or products are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can sometimes catalyze side reactions.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid the formation of degradation products over time.
Troubleshooting Guides
Issue 1: Poor N/O Selectivity in Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| High percentage of O-alkylated product | The reaction conditions favor attack at the oxygen atom. This can be due to the choice of base, solvent, or alkylating agent.[2][10] | 1. Change the Base: Switch to a base with a lithium counterion (e.g., LiH or n-BuLi). The smaller Li⁺ cation associates more strongly with the oxygen atom, sterically hindering O-alkylation and promoting N-alkylation.[5] 2. Vary the Solvent: The solvent can affect the dissociation of the pyridone salt and the solvation of the cation, thereby influencing the N/O ratio. Experiment with different solvents (e.g., DMF, THF, acetonitrile).[6] 3. Modify the Alkylating Agent: While less predictable, changing the leaving group or the steric bulk of the alkylating agent can sometimes alter the selectivity. |
| Inconsistent N/O ratios between batches | Variations in reaction setup, reagent quality, or water content. | 1. Ensure Anhydrous Conditions: Water can affect the nature of the nucleophile. Thoroughly dry all glassware, solvents, and reagents. 2. Standardize Reagent Addition: The order and rate of addition of reagents can be critical. Maintain a consistent procedure. |
| Base | Solvent | N-Alkylated Product Yield | O-Alkylated Product Yield | N/O Ratio |
| LiH | DMF | 82% | 8% | ~10:1 |
| NaH | DMF | - | - | Lower than LiH |
| K₂CO₃ | DMF | - | - | Lower than LiH |
| CsF | DMF | - | - | Lower than LiH |
| DBU | DMF | - | - | Lower than LiH |
Note: Specific yields for all bases were not provided in the source, but the trend indicates LiH provides the highest N-selectivity.
Issue 2: Formation of Isomeric Byproducts in Nitration
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 4-nitro and 6-nitro isomers | The electronic and steric effects of the hydroxyl and methyl groups direct the incoming nitro group to both positions.[7] | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of the nitrating agent. Lower temperatures generally favor the formation of the thermodynamically more stable product.[7] 2. Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise to maintain a low concentration of the active nitrating species and better control the exotherm. 3. Consider a Milder Nitrating Agent: In some cases, using a different nitrating agent, such as KNO₃ in sulfuric acid, might offer better selectivity.[11] |
| Formation of dinitro byproducts | The reaction conditions are too harsh, leading to multiple nitrations. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess. 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the desired mononitrated product is formed. |
Experimental Protocols
Protocol 1: Selective N-Alkylation of 3-Methyl-2-pyridone
This protocol is adapted from a procedure for the selective N-alkylation of a similar 2-pyridone derivative.[5]
Objective: To achieve a high yield of the N-alkylated product while minimizing the formation of the O-alkylated isomer.
Materials:
-
3-Methyl-2-pyridone
-
Alkyl halide (e.g., 2-methoxyethyl iodide)
-
Lithium hydride (LiH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 3-methyl-2-pyridone (1.0 eq) in anhydrous DMF, add LiH (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir for 20 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the N- and O-alkylated products.
Protocol 2: Regioselective Mononitration of this compound
This protocol is based on a general procedure for the nitration of substituted 3-hydroxypyridines.[7]
Objective: To synthesize the mononitrated derivative of this compound with improved regioselectivity.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, sp gr 1.50)
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) (optional, for neutralization)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, add this compound (1.0 eq) gradually to concentrated sulfuric acid at 0-5°C with external ice cooling.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of this compound over a period of 2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional hour at 0-5°C.
-
Carefully pour the reaction mixture onto crushed ice.
-
If desired, neutralize the solution with ammonium hydroxide until precipitation of the product is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to separate the isomers.
Visualizations
Caption: Tautomerization and competing N/O-alkylation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
Stability issues of 2-Hydroxy-3-methylpyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-3-methylpyridine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture.[3] For long-term storage, maintaining a controlled room temperature is recommended.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, related pyridine (B92270) derivatives have shown susceptibility to photodegradation.[4] Therefore, it is best practice to store the compound in amber vials or light-opaque containers to minimize exposure to UV and visible light.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of many pharmaceutical compounds is pH-dependent.[5] For pyridine derivatives, extreme pH conditions (both acidic and alkaline) can catalyze hydrolysis and other degradation reactions.[4] It is crucial to maintain the pH of the solution within a stable range, which should be determined experimentally. For similar compounds, neutral or slightly acidic conditions are often found to be optimal.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure and data from related compounds, potential degradation pathways for this compound include oxidation, hydrolysis, and photolysis.[6][7] Oxidation may occur at the pyridine ring or the methyl group. Hydrolysis of the hydroxypyridine moiety can be catalyzed by acidic or basic conditions.[4] Photodegradation may involve cleavage of the pyridine ring.[4]
Q5: What are common signs of degradation in a this compound solution?
A5: Visual signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like HPLC to assess the purity and concentration of the solution over time.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation in the solution. | 1. Change in pH: The solubility of this compound can be pH-dependent. 2. Solvent Evaporation: Increased concentration due to solvent loss. 3. Degradation: Formation of insoluble degradation products. | 1. Verify and adjust pH: Ensure the pH of the solution is within the optimal range for solubility and stability. 2. Use tightly sealed containers: Minimize solvent evaporation, especially for volatile organic solvents. 3. Analyze for degradation: Use HPLC to check for the presence of degradation products. Prepare fresh solutions if significant degradation is detected. |
| Discoloration of the solution over time. | 1. Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent. 2. Photodegradation: Exposure to light, especially UV radiation.[4] | 1. Use deoxygenated solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Store under inert atmosphere: Store prepared solutions under a nitrogen or argon atmosphere. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Inconsistent experimental results. | 1. Solution Instability: Degradation of this compound leading to a decrease in the effective concentration. 2. Inaccurate initial concentration: Errors in weighing or dissolving the compound. | 1. Prepare fresh solutions: Use freshly prepared solutions for each experiment to ensure accurate concentration. 2. Perform stability studies: Determine the stability of the compound under your specific experimental conditions (solvent, temperature, pH). 3. Verify concentration: Use a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the concentration of the stock solution. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation Products: Formation of new chemical entities due to thermal, photolytic, oxidative, or hydrolytic stress.[6][7] 2. Impurities in the solvent or from the container. | 1. Conduct forced degradation studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and identify their retention times.[6] 2. Use high-purity solvents: Ensure the use of HPLC-grade or equivalent purity solvents. 3. Run a blank: Analyze the solvent without the compound to check for interfering peaks. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended as a guideline and may not be representative of all experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (days) | Purity (%) | Appearance |
| 2.0 | 7 | 98.5 | Colorless |
| 4.0 | 7 | 99.2 | Colorless |
| 7.0 | 7 | 99.0 | Colorless |
| 9.0 | 7 | 95.3 | Faint yellow |
| 11.0 | 7 | 88.1 | Yellow |
Table 2: Illustrative Thermal and Photostability of this compound in Methanol (B129727)
| Condition | Incubation Time (hours) | Purity (%) |
| 40°C (dark) | 48 | 98.8 |
| 60°C (dark) | 48 | 96.5 |
| UV light (254 nm) at 25°C | 24 | 92.1 |
| Visible light at 25°C | 48 | 97.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
This protocol outlines the procedure for evaluating the stability of this compound under acidic and basic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare acidic and basic solutions: 0.1 N HCl and 0.1 N NaOH.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Neutral Control: Mix equal volumes of the stock solution and purified water.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 or 48 hours).
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the neutral control.
-
Identify and quantify any degradation products.
-
Protocol 2: Photostability Study
This protocol describes the method for assessing the stability of this compound when exposed to light.
-
Sample Preparation:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a solid sample of the compound by spreading a thin layer in a petri dish.
-
-
Exposure Conditions:
-
Expose the solution and solid samples to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples (both solution and solid) protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
-
Sample Analysis:
-
After a defined exposure period, analyze both the exposed and control samples.
-
For the solution, directly inject into an HPLC system.
-
For the solid sample, dissolve it in a suitable solvent before HPLC analysis.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed and control samples to determine the extent of degradation.
-
Note any changes in the physical appearance of the samples.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. rsc.org [rsc.org]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxy-3-methylpyridine and 2-Hydroxypyridine
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic compounds is paramount for the rational design of novel molecules. This guide provides an objective comparison of the chemical reactivity of 2-Hydroxy-3-methylpyridine (B85697) and its parent compound, 2-hydroxypyridine (B17775). The introduction of a methyl group at the 3-position significantly influences the electronic and steric properties of the pyridine (B92270) ring, leading to notable differences in their chemical behavior. This comparison is supported by available experimental data and established chemical principles.
Tautomerism: The Pyridone Dominance
Both 2-hydroxypyridine and this compound exist in a tautomeric equilibrium with their corresponding pyridone forms: 2-pyridone and 3-methyl-2-pyridone, respectively. In the solid state and in polar solvents, the equilibrium for both compounds overwhelmingly favors the pyridone tautomer.[1][2] This is attributed to the greater resonance stabilization and amide-like character of the pyridone form.
The tautomeric equilibrium is a critical factor in determining the reactivity of these compounds, as the pyridone form presents a different set of reactive sites compared to the hydroxypyridine form. For the remainder of this guide, the reactivity will be discussed primarily from the perspective of the dominant 2-pyridone and 3-methyl-2-pyridone tautomers.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these two compounds provides a basis for understanding their differential reactivity.
| Property | 2-Hydroxypyridine (2-Pyridone) | This compound (3-Methyl-2-pyridone) | Reference(s) |
| Molecular Formula | C₅H₅NO | C₆H₇NO | [3][4] |
| Molar Mass | 95.10 g/mol | 109.13 g/mol | [3][4] |
| pKa | 0.75 (protonated form), 11.6 (neutral form) | 12.61 | [2][5][6] |
The higher pKa of 3-methyl-2-pyridone compared to 2-pyridone indicates that the methyl group, through its electron-donating inductive effect, increases the electron density on the ring and makes the N-H proton less acidic.
Reactivity Comparison: Electrophilic and Nucleophilic Substitution
The reactivity of the pyridine ring towards electrophilic and nucleophilic attack is a key determinant of its synthetic utility. The presence of the methyl group in this compound introduces both electronic and steric effects that modulate its reactivity compared to 2-hydroxypyridine.
Electrophilic Aromatic Substitution
In their dominant pyridone forms, these compounds are generally considered electron-rich aromatic systems, and the amide-like nitrogen directs electrophiles primarily to the positions ortho and para to it (C3 and C5).
Nitration:
The nitration of 2-pyridone is highly dependent on the reaction conditions. In less acidic media, nitration occurs predominantly at the 3-position, while in strongly acidic media, the 5-nitro product is favored.[7] For this compound, the methyl group at the 3-position would be expected to sterically hinder attack at this position and electronically favor substitution at the 5-position.
| Reaction | Substrate | Reagents & Conditions | Major Product(s) | Yield | Reference(s) |
| Nitration | 2-Hydroxypyridine | Nitric acid in pyridine | 2-Hydroxy-3-nitropyridine | Not specified | [8] |
| Nitration | 2-Hydroxypyridine | Nitric acid, Sulfuric acid | 2-Hydroxy-5-nitropyridine | Not specified | [7] |
| Nitration | 3-Hydroxy-2-methylpyridine | Nitric acid, Sulfuric acid, 0-5°C | 3-Hydroxy-2-methyl-4-nitropyridine & 3-Hydroxy-2-methyl-6-nitropyridine | Not specified | [9] |
General Electrophilic Substitution Mechanism
Caption: General mechanism for electrophilic aromatic substitution on a pyridone ring.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on pyridones typically requires a good leaving group at an activated position (ortho or para to the carbonyl group). While direct comparison data is scarce, studies on substituted pyridones indicate that the rate of nucleophilic substitution is sensitive to the electronic properties of the ring.[10][11] The electron-donating methyl group in 3-methyl-2-pyridone would be expected to slightly decrease the rate of nucleophilic attack compared to the unsubstituted 2-pyridone by reducing the electrophilicity of the ring carbons.
| Reaction | Substrate | Reagents & Conditions | Major Product(s) | Yield | Reference(s) |
| Nucleophilic Substitution | 2-Chloropyridine | aq. KOH, tertiary alcohol, reflux | 2-Hydroxypyridine | High | [12] |
| Nucleophilic Substitution | 2-Bromo-3-methylpyridine | Ammonia, Potassium tert-butoxide | 2-Amino-3-methylpyridine | 72% | [6] |
General Nucleophilic Substitution Mechanism
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 3. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 2-Hydroxy-3-methylpyridine
A comparative guide to the structural confirmation of 2-Hydroxy-3-methylpyridine versus related pyridine (B92270) derivatives using FT-IR, UV-Vis, and NMR spectroscopy. This document provides a comprehensive analysis of key spectral data and detailed experimental protocols for researchers in drug discovery and chemical synthesis.
The structural elucidation of heterocyclic compounds is a cornerstone of modern drug development and chemical research. This compound, a substituted pyridine derivative, presents a valuable case study for the application of routine spectroscopic techniques to confirm molecular structure. This guide offers a comparative analysis of its spectral characteristics against two closely related compounds: 2-hydroxypyridine (B17775) and 3-methylpyridine. By examining the nuanced differences in their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, researchers can gain a deeper understanding of how subtle structural modifications manifest in spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its selected alternatives.
Table 1: FT-IR Spectral Data (Vibrational Frequencies in cm⁻¹)
| Functional Group | This compound (cm⁻¹) | 2-Hydroxypyridine (cm⁻¹) | 3-Methylpyridine (cm⁻¹) |
| O-H stretch | 3400-2400 (broad) | 3400-2400 (broad) | N/A |
| N-H stretch | ~3100 | ~3100 | N/A |
| C-H stretch (aromatic) | ~3050 | ~3050 | ~3030 |
| C-H stretch (methyl) | ~2950 | N/A | ~2920 |
| C=O stretch (pyridone) | ~1650 | ~1650 | N/A |
| C=C/C=N stretch | ~1600, ~1550 | ~1600, ~1550 | ~1580, ~1480 |
Table 2: ¹H NMR Spectral Data (Chemical Shifts in δ ppm)
| Proton | This compound (ppm) | 2-Hydroxypyridine (ppm) | 3-Methylpyridine (ppm) |
| H2 | N/A | 7.49 (d) | 8.44 (s) |
| H4 | 7.35 (d) | 6.59 (d) | 7.46 (d) |
| H5 | 6.25 (t) | 7.40 (t) | 7.16 (t) |
| H6 | 7.20 (d) | 6.29 (d) | 8.42 (d) |
| -CH₃ | 2.10 (s) | N/A | 2.32 (s) |
| -OH/-NH | ~12.0 (br s) | ~13.65 (br s) | N/A |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data (Chemical Shifts in δ ppm)
| Carbon | This compound (ppm) | 2-Hydroxypyridine (ppm) | 3-Methylpyridine (ppm) |
| C2 | ~163 | ~163 | ~149 |
| C3 | ~122 | ~118 | ~137 |
| C4 | ~138 | ~139 | ~123 |
| C5 | ~108 | ~106 | ~133 |
| C6 | ~135 | ~135 | ~147 |
| -CH₃ | ~17 | N/A | ~18 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 4: UV-Vis Spectral Data (Absorption Maxima in nm)
| Compound | λmax (nm) | Solvent |
| This compound | ~225, ~295 | Methanol |
| 2-Hydroxypyridine | ~225, ~295 | Water[1] |
| 3-Methylpyridine | 260, 265, 270 | Methanol[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample characteristics.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[3]
-
Sample Preparation: Solid samples were prepared as Potassium Bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The positions of the absorption bands corresponding to various functional groups were identified and compared.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker AM-300 spectrometer or equivalent, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used to acquire the proton spectra.
-
¹³C NMR: Proton-decoupled spectra were acquired to simplify the spectrum to a single peak for each unique carbon atom.
-
-
Analysis: Chemical shifts (δ) in parts per million (ppm) relative to TMS were determined for each signal.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of an organic compound like this compound using a combination of spectroscopic methods.
Caption: Workflow for structural elucidation.
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently confirm the molecular structure of this compound and distinguish it from its isomers and related compounds. This analytical rigor is paramount in ensuring the identity and purity of compounds intended for further research and development.
References
A Comparative Guide to Methylpyridine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Methylpyridine derivatives, including the isomers of picoline (methylpyridine), lutidine (dimethylpyridine), and collidine (trimethylpyridine), are a versatile class of compounds that play crucial roles in various catalytic applications. Their efficacy stems from their basicity, steric properties, and ability to act as ligands for transition metals, influencing the activity, selectivity, and outcome of a wide range of chemical transformations. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst or ligand for their specific needs.
I. Comparative Performance in Catalysis
The catalytic performance of methylpyridine derivatives is highly dependent on the specific reaction type. Below, we compare their roles in key catalytic processes.
A. Picoline Isomers as Ligands in Cross-Coupling Reactions
The isomeric position of the methyl group in picoline significantly influences the electronic and steric environment of the metal center in transition metal catalysis, thereby affecting catalytic activity.
Table 1: Comparative Catalytic Performance of Picoline-Derived Pyridinimine Palladium(II) Complexes in Suzuki-Miyaura Cross-Coupling
| Ligand Isomer | Substituent | Expected Yield (%) | Key Observations |
| ortho-substituted | -OCH₃ | Moderate | Steric hindrance from the ortho group can impede substrate approach. |
| meta-substituted | -OCH₃ | Low | The electron-donating effect is less pronounced at the meta position.[1] |
| para-substituted | -OCH₃ | High | Strong electron-donating effect at the para position enhances catalytic activity. |
| meta-substituted | -CF₃ | Very Low | Strong electron-withdrawing groups significantly reduce catalytic activity.[1] |
Data is synthesized based on established principles for a model Suzuki-Miyaura cross-coupling between 4-bromotoluene (B49008) and phenylboronic acid.[1]
B. Lutidines in Photoredox and Radical Catalysis
Lutidines, particularly 2,6-lutidine, are widely employed as non-nucleophilic bases and co-catalysts in photoredox and radical reactions. Their steric bulk prevents unwanted side reactions, while their basicity is sufficient to promote desired transformations.
In a visible-light-catalyzed photoredox atom-transfer radical cyclization (ATRC), lutidine was identified as a key promoter for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones.[2] Furthermore, in the photoredox-mediated coupling of alkyl halides and alkenes, lutidine not only acts as a proton acceptor but also facilitates electron shuttling, thereby accelerating radical formation and improving coupling yields.[3] A comparative study showed that when lutidine was replaced by pyridine (B92270) or triethylamine (B128534) in a specific photoredox reaction, the yields dropped significantly from what was achieved with lutidine.[3]
C. Collidines as Non-Nucleophilic Bases
2,4,6-Collidine is a sterically hindered, non-nucleophilic base that is particularly effective in dehydrohalogenation reactions.[4] Its bulky nature prevents it from acting as a nucleophile, thus favoring elimination over substitution pathways. This selectivity is crucial in the synthesis of complex molecules where avoiding side reactions is paramount.[4]
II. Experimental Protocols
A. Synthesis of 2-Methylpyridine via Heterogeneous Catalysis in Continuous Flow
This protocol describes the α-methylation of pyridine using a packed-bed reactor with Raney® nickel as the catalyst.[5]
Materials:
-
Pyridine substrate
-
1-Propanol (solvent and methylating agent)
-
Raney® nickel catalyst
Equipment:
-
Continuous flow reactor system with a pump
-
Packed-bed reactor column
-
Heater for the column
-
Back-pressure regulator
Procedure:
-
Prepare a solution of the pyridine substrate in 1-propanol.
-
Pack a column with Raney® nickel catalyst.
-
Pump the solution through the heated catalyst column.
-
Collect the product stream after it passes through the back-pressure regulator.
B. General Procedure for Palladium-Catalyzed Sonogashira Coupling
This protocol outlines the synthesis of 2-(phenylethynyl)-4-fluoro-5-methylpyridine.[6]
Materials:
-
2-Bromo-4-fluoro-5-methylpyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-fluoro-5-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
III. Diagrams of Catalytic Pathways and Workflows
A. Experimental Workflow for Continuous Flow Synthesis of 2-Methylpyridines
References
- 1. benchchem.com [benchchem.com]
- 2. A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 2-Hydroxy-3-methylpyridine by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 2-Hydroxy-3-methylpyridine. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach.
Introduction to Purity Analysis of this compound
This compound is a substituted pyridine (B92270) derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and potential toxicity. Therefore, robust analytical methods are essential to accurately quantify the purity and identify any process-related impurities or degradation products.
GC-MS for Purity Determination: A Powerful, Yet Indirect, Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique well-suited for the analysis of volatile and semi-volatile compounds. Due to its ability to separate complex mixtures and provide structural information through mass spectrometry, GC-MS is a powerful tool for impurity profiling.
However, the direct analysis of this compound by GC-MS can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, a derivatization step is often necessary to increase the volatility of the analyte. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this purpose.[1]
Comparison of Analytical Techniques
While GC-MS is a valuable technique, other methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages for purity determination. The following table provides a comparative overview of these techniques for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with UV or other detection. | Intrinsic property of nuclei to absorb and re-emit electromagnetic radiation at specific frequencies, directly proportional to the number of nuclei. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Non-destructive; sample is dissolved in a suitable deuterated solvent. |
| Derivatization | Often required for polar compounds like this compound to improve volatility and peak shape. | Generally not required. | Not required. |
| Selectivity | High, especially with mass spectrometric detection. | Good to excellent, depending on the column and mobile phase. | High, with distinct signals for different protons in the molecule. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Generally in the µg/mL to ng/mL range. | Typically in the mg/mL range, less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically in the µg/mL to ng/mL range. | Generally in the µg/mL to ng/mL range. | Typically in the mg/mL range. |
| Linearity | Good over a wide concentration range. | Excellent over a wide concentration range. | Excellent, as the signal is directly proportional to the number of nuclei. |
| Precision | High, with Relative Standard Deviations (RSDs) typically <5%.[2] | High, with RSDs typically <2%.[3] | High, with RSDs typically <1%.[4] |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification without a reference standard of the analyte (using a certified internal standard).[5][6] |
| "Invisible" Impurities | May not detect non-volatile or thermally unstable impurities. | May not detect impurities that do not have a chromophore for UV detection. | Can detect and quantify any proton-containing impurity, including residual solvents and water.[1][5] |
Experimental Protocols
GC-MS Analysis of this compound (with Silylation)
This protocol describes a general procedure for the derivatization and subsequent GC-MS analysis of this compound. Optimization of specific parameters may be required for individual instruments and applications.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).[7]
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[7]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram.
-
The mass spectrum of the main peak should be consistent with the structure of the silylated derivative of this compound.
HPLC Purity Determination
Based on a validated method for a similar hydroxypyridine derivative, the following HPLC conditions can be adapted for the purity analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
4. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak. For quantitative analysis, a calibration curve is generated using a reference standard of known purity. The validated method for a similar compound reported a Limit of Detection (LOD) of 0.005 µg/mL and a Limit of Quantification (LOQ) of 0.017 µg/mL.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the direct determination of absolute purity without the need for a specific reference standard of the analyte.[5][6]
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using appropriate parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of all protons.
3. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the described analytical methods.
Conclusion
The choice of the optimal analytical method for validating the purity of synthesized this compound depends on the specific requirements of the analysis.
-
GC-MS is an excellent technique for identifying and quantifying volatile impurities, but it requires a derivatization step for the main analyte, which adds complexity to the sample preparation.
-
HPLC is a versatile and robust method for purity determination, particularly for routine quality control, as it does not typically require derivatization and can handle a wider range of compound polarities.
-
qNMR stands out as a powerful, non-destructive technique for determining the absolute purity of the compound without the need for a specific reference standard of the analyte. It provides a comprehensive purity assessment by detecting and quantifying all proton-containing species, including those that may be "invisible" to chromatographic techniques.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine purity checks and impurity profiling, while qNMR can be utilized to establish the absolute purity of a reference standard or to investigate discrepancies found by other methods. This multi-faceted approach ensures a thorough and reliable validation of the synthesized this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scholars.direct [scholars.direct]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR Purity Recipes Book - Mnova [support.mestrelab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scirp.org [scirp.org]
A Comparative Guide to Suzuki Coupling: 2-Hydroxy-3-methylpyridine vs. 2-Bromo-3-methylpyridine
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of 2-hydroxy-3-methylpyridine (B85697) and 2-bromo-3-methylpyridine (B184072) as precursors for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. While both compounds can lead to the desired 2-aryl-3-methylpyridine products, their reactivity profiles and the experimental protocols required differ significantly.
Executive Summary
2-Bromo-3-methylpyridine is a direct and widely used substrate for Suzuki coupling. Its C-Br bond readily undergoes oxidative addition to a palladium catalyst, making it a reliable choice for this transformation.[1] In contrast, this compound is not a direct participant in the Suzuki reaction as the hydroxyl group is a poor leaving group. It necessitates an additional activation step, either through conversion to a more reactive species like a triflate or via in-situ activation, which adds complexity and cost to the overall synthesis. This guide will delve into the experimental data and protocols for both approaches to inform your selection process.
Performance Comparison: Reactivity and Yield
The performance of these two starting materials is best understood by comparing the reaction conditions and resulting yields. 2-Bromo-3-methylpyridine generally provides good to excellent yields under standard Suzuki conditions. The primary challenge with 2-halopyridines is the potential for the pyridine (B92270) nitrogen to coordinate with the palladium catalyst, which can sometimes lead to catalyst deactivation.[2] Careful selection of ligands and reaction conditions is therefore crucial.
For this compound, the Suzuki coupling is a two-step process. First, the hydroxyl group must be converted into a good leaving group, typically a triflate (-OTf). This transformation itself has an associated yield. The resulting pyridyl triflate can then be used in a Suzuki coupling reaction. Alternatively, in-situ activation methods can be employed.
Table 1: Suzuki Coupling of 2-Bromo-3-methylpyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 2 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 (estimated) |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 18 | 70-80 (estimated) |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88-98 (estimated) |
Data is representative and compiled from various sources for illustrative purposes.[2]
Table 2: Two-Step Suzuki Coupling via Activation of this compound to a Triflate
Step 1: Triflation of this compound
| Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Triflic Anhydride (B1165640) (Tf₂O) | Pyridine | Dichloromethane (B109758) | 0 to RT | 12 | >90 (typical) |
Step 2: Suzuki Coupling of 3-Methylpyridin-2-yl Triflate
| Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 80 | 12-24 | Good to Excellent |
Data is based on general procedures for the triflation of hydroxypyridines and Suzuki coupling of pyridyl triflates.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-3-methylpyridine
This protocol is a general starting point and may require optimization for specific substrates.[2][4]
Materials:
-
2-Bromo-3-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-3-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Two-Step Procedure for Suzuki Coupling of this compound via Triflate Formation
Step A: Synthesis of 3-Methylpyridin-2-yl Triflate
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triflic anhydride (1.1-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify.
Step B: Suzuki Coupling of 3-Methylpyridin-2-yl Triflate [3]
-
Follow the general procedure outlined in Protocol 1, substituting 2-bromo-3-methylpyridine with 3-methylpyridin-2-yl triflate.
-
A common catalyst system for pyridyl triflates is Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as dioxane.[3]
Mandatory Visualizations
Caption: Comparative workflow for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The choice between this compound and 2-bromo-3-methylpyridine for Suzuki coupling is a trade-off between atom economy and reaction efficiency versus the cost and availability of starting materials.
-
2-Bromo-3-methylpyridine offers a more direct, one-step approach to the desired coupled products. It is the preferred substrate when efficiency and a streamlined synthetic route are paramount, provided the starting material is readily accessible and cost-effective for the scale of the synthesis.
-
This compound represents a more atom-economical starting material but requires a two-step sequence (activation and coupling). This route may be advantageous if the hydroxylated precursor is significantly cheaper or more readily available than its brominated counterpart, and if the additional synthetic step is acceptable within the project's timeline and budget.
Ultimately, the decision rests on a careful evaluation of the specific project's needs, including cost, timeline, available expertise, and the scale of the synthesis. For rapid library synthesis and lead optimization, the reliability of the 2-bromo-3-methylpyridine route is often favored. For process development and large-scale synthesis, the cost-effectiveness of starting from this compound may warrant the development of a robust two-step process.
References
Efficacy of 2-Hydroxy-3-methylpyridine Derivatives in Biological Assays: A Comparative Guide
A comprehensive analysis of 2-Hydroxy-3-methylpyridine derivatives and related pyridine (B92270) compounds reveals a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide synthesizes experimental data from multiple studies to provide a comparative overview of their efficacy in various biological assays, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activities of various pyridine derivatives, providing a clear comparison of their potency.
Table 1: Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Derivative Type | Assay | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition of Reference |
| Compound A | 3-Hydroxy pyridine-4-one | Carrageenan-induced paw edema (in vivo, 20 mg/kg) | Significant anti-inflammatory activity | Indomethacin | 10 mg/kg |
| Compound B | 3-Hydroxy pyridine-4-one | Carrageenan-induced paw edema (in vivo, 400 mg/kg) | Significant anti-inflammatory activity | Indomethacin | 10 mg/kg |
| Compound C | 3-Hydroxy pyridine-4-one | Carrageenan-induced paw edema (in vivo, 200 mg/kg) | Significant anti-inflammatory activity | Indomethacin | 10 mg/kg |
| 2-hydroxy-N-(pyridine-2-yl)benzamide (1) | Salicylamide analog | Inhibition of protein denaturation (in vitro) | IC50 = 0.121-0.145 mM | Piroxicam | IC50 = 0.0073 mM[1] |
| Mannich base derivatives (2a-b) | Salicylamide analog | Inhibition of protein denaturation (in vitro) | IC50 = 0.121-0.145 mM | Piroxicam | IC50 = 0.0073 mM[1] |
| 2h | Nicotinic acid | Induced human RBC hemolysis (in vitro) | IC50 = 12.88 ± 0.19 µM | Ketorolac | IC50 = 11.79 ± 0.17 µM[2] |
| 2e | Nicotinic acid | Induced human RBC hemolysis (in vitro) | IC50 = 14.06 ± 0.15 µM | Ketorolac | IC50 = 11.79 ± 0.17 µM[2] |
Table 2: Antioxidant Activity of Pyridine Derivatives
| Compound ID | Derivative Type | Assay | IC50 | Reference Compound | IC50 of Reference |
| 2h | Nicotinic acid | DPPH radical scavenging | 12.88 ± 0.19 µM | Ascorbic acid | 11.81 ± 0.04 µM[2] |
| 2b | Nicotinic acid | DPPH radical scavenging | 15.63 ± 0.13 µM | Ascorbic acid | 11.81 ± 0.04 µM[2] |
| 2h | Nicotinic acid | ABTS radical scavenging | 16.35 ± 0.25 µM | Ascorbic acid | 11.90 ± 0.01 µM[2] |
| 2b | Nicotinic acid | ABTS radical scavenging | 19.89 ± 0.25 µM | Ascorbic acid | 11.90 ± 0.01 µM[2] |
Table 3: Neuroprotective Activity of 3-Hydroxypyridine Derivatives
| Compound | Assay | Model | Effect |
| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Oxygen-Glucose Deprivation (OGD) | Primary cortical cell cultures | Neuroprotective |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.[1]
-
Preparation of Solutions: A reaction solution is prepared containing the test compound at various concentrations and a protein source, typically bovine serum albumin (BSA).
-
Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set period.
-
Measurement: The turbidity of the resulting solution is measured spectrophotometrically. The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solutions with that of a control solution (without the test compound).
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of protein denaturation, is determined.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds based on their ability to scavenge free radicals.[3][4]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517-520 nm). A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Data Analysis: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This assay simulates ischemic-like conditions in cell culture to evaluate the neuroprotective effects of test compounds.[5]
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured in appropriate media.[5][6]
-
Pre-incubation: Cells are pre-incubated with the test compound at various concentrations for a specific period (e.g., 24 hours) before inducing OGD.[5]
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells.[5]
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium (containing glucose and the test compound), and the cells are returned to a normoxic incubator.[5]
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells.[6][7]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of this compound derivatives.
Caption: Workflow for in vitro anti-inflammatory protein denaturation assay.
Caption: Workflow for in vitro antioxidant DPPH radical scavenging assay.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. benchchem.com [benchchem.com]
- 6. AID 464436 - Neuroprotective activity against glutamate-mediated oxidative stress-induced cell death in mouse HT22 cells assessed as survival at 10 uM after 24 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Benchmarking 2-Hydroxy-3-methylpyridine synthesis against other methods
A Comparative Guide to the Synthesis of 2-Hydroxy-3-methylpyridine (B85697)
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridines is a critical endeavor. This compound, a valuable intermediate in the synthesis of various pharmaceuticals, can be prepared through several distinct synthetic routes. This guide provides an objective comparison of common methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given application.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for different synthetic approaches to this compound and its derivatives. These parameters are crucial for evaluating the efficiency, scalability, and resource requirements of each method.
| Synthesis Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reaction Time | Reaction Temperature (°C) | Reference |
| Diels-Alder Reaction of Oxazole (B20620) | 4-Methyl-5-ethoxyoxazole, Diethyl maleate (B1232345) | Heat, then ethanolic HCl | - | 2 hours | 50-60 | [1] |
| Ring Opening/Closing of Furan Derivative | 2-Acetylfuran | Concentrated ammonia, ammonium (B1175870) chloride | - | - | High Temperature | [2] |
| From Alanine via Oxazole | Alanine, Diethyl oxalate (B1200264) | Thionyl chloride, sodium carbonate, PCl₅, NaOH | 30.3 (total) | Multi-step | Reflux (80), 60 | [2] |
| From Aspartic Acid via Oxazole | Aspartic acid, Diethyl oxalate | Thionyl chloride, triethylamine (B128534), PCl₅, NaOH | 7.4 (total) | Multi-step | Reflux (80), 60 | [2] |
| Decarboxylation | 3-Methyl-2-hydroxy-isonicotinic acid | Quinoline (B57606), copper powder | 79 | 4 hours | 180 | [2] |
| Diazotization of Aminopyridine | 2-Amino-5-methylpyridine | H₂SO₄, NaNO₂ | 61 | ~2 hours | 0-95 | [3] |
Note: Yields and reaction conditions can vary based on the specific substrate and scale of the reaction. The data presented is based on reported experimental procedures. A dash (-) indicates that the specific data point was not provided in the cited source.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are the protocols for the key methods discussed.
Method 1: Diels-Alder Reaction of an Oxazole
This method involves the reaction of a 4-methyl-5-alkoxyoxazole with a dienophile, such as diethyl maleate, followed by aromatization to the pyridine (B92270) ring.
Experimental Protocol: A mixture of 1.27 g (0.01 mole) of 4-methyl-5-ethoxyoxazole and 3.5 g (0.02 mole) of diethyl maleate is heated at 50-60°C for 2 hours. After cooling to 0°C, 10 ml of ethanol (B145695) and 2 ml of 9 M ethanolic HCl are added, and the solvents are removed under reduced pressure. The resulting residue containing the diethyl ester of 2-methyl-3-hydroxy-4,5-dicarboxypyridine is then further processed.[1]
Method 2: Synthesis from Alanine via an Oxazole Intermediate
This multi-step synthesis starts from the readily available amino acid, alanine.
Experimental Protocol:
-
Esterification of Alanine: Alanine (25 g, 281 mmol) is placed in a 1000 mL flask with absolute ethanol (650 mL). Thionyl chloride (45 mL, 618 mmol) is added dropwise at 35-40°C. The mixture is refluxed for 5 hours. After cooling, sodium carbonate (65 g, 613 mmol) is added, followed by diethyl oxalate (150 mL, 1.1 mol). The reaction proceeds for 5 hours at 50°C.[2]
-
Oxazole Formation: The crude product from the previous step is dissolved in toluene, and phosphorus oxychloride and triethylamine are added. The mixture is refluxed at 80°C for 7 hours to form the oxazole intermediate.[2]
-
Hydrolysis and Decarboxylation: The resulting 4-methyl-5-ethoxyoxazole-2-carboxylic acid ethyl ester is hydrolyzed with sodium hydroxide (B78521) solution, followed by acidification and heating to 60°C to induce decarboxylation, yielding 4-methyl-5-ethoxyoxazole.[2]
-
Final Ring Formation: The oxazole is then reacted with a suitable dienophile and subsequently treated with acid to form the this compound derivative.
Method 3: Decarboxylation of 3-Methyl-2-hydroxy-isonicotinic acid
This method provides a high-yield, single-step conversion to the target molecule.
Experimental Protocol: 3-Methyl-2-hydroxy-isonicotinic acid (5 g, 32.6 mmol) is suspended in 150 mL of quinoline, and 0.05 g of copper powder is added. The reaction mixture is heated to 180°C for 4 hours. After completion, the copper powder is filtered off, and the quinoline is removed by distillation under reduced pressure to obtain the crude product, which is then purified by column chromatography to yield 2.8 g (79%) of 2-methyl-3-hydroxypyridine.[2]
Visualized Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.
Caption: Synthesis of this compound starting from Alanine.
Caption: High-yield decarboxylation route to this compound.
Caption: Diels-Alder approach for the synthesis of a substituted 2-Hydroxypyridine.
References
Comparative Analysis of 2-Hydroxy-3-methylpyridine Cross-reactivity with Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Hydroxy-3-methylpyridine and its structural isomers, with a focus on potential immunological cross-reactivity. Due to a lack of direct cross-reactivity studies for this compound, this document outlines a framework for assessing such potential interactions through established immunoassay techniques. The information presented here is intended to guide researchers in designing and interpreting studies involving this compound and its analogs.
Introduction to Cross-reactivity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying specific molecules. However, their accuracy can be compromised by cross-reactivity, where structurally similar molecules bind to the same antibody, leading to false-positive results or inaccurate quantification. For small molecules (haptens) like this compound, which require conjugation to a carrier protein to elicit an immune response, the specificity of the resulting antibodies is crucial. Understanding the potential for cross-reactivity with structurally related compounds, such as isomers, is therefore essential for developing reliable diagnostic and research assays.
Physicochemical Properties of this compound and Its Isomers
The structural arrangement of functional groups on the pyridine (B92270) ring significantly influences the physicochemical properties and, consequently, the biological and immunological reactivity of hydroxymethylpyridine isomers. A comparison of key properties is summarized in the table below.
| Property | This compound | 3-Hydroxy-2-methylpyridine (B140910) | 2-(Hydroxymethyl)pyridine |
| CAS Number | 1003-56-1[1][2] | 1121-25-1[3] | 586-98-1[4][5] |
| Molecular Formula | C6H7NO[1][2] | C6H7NO[3] | C6H7NO[4][5] |
| Molecular Weight | 109.13 g/mol [1][2] | 109.13 g/mol [3] | 109.13 g/mol [4][5] |
| IUPAC Name | 3-methyl-1H-pyridin-2-one[1] | 2-methylpyridin-3-ol[3] | Pyridin-2-ylmethanol[5] |
| Structure | |||
| Known Biological Relevance | Member of methylpyridines.[1] | Vitamin B6 is an active 3-hydroxy-2-methylpyridine derivative.[3] | Used as a pyridylalcohol with hypoglycemic activity.[5] |
Note: The structural images are sourced from PubChem.
The subtle differences in the positions of the hydroxyl and methyl groups are expected to alter the electronic distribution and steric hindrance of the molecules, which in turn would affect their binding affinity to a specific antibody.
Hypothetical Signaling Pathway Involvement
Pyridine and its derivatives are integral components of many biologically active molecules, including coenzymes and drugs.[6][7] For instance, pyridoxal (B1214274) 5'-phosphate, a derivative of vitamin B6 (which has a 3-hydroxy-2-methylpyridine core), is a crucial coenzyme in numerous metabolic reactions. A hypothetical signaling pathway where a this compound-like molecule could act as an antagonist to a receptor that normally binds a natural pyridine-containing ligand is depicted below. In such a scenario, an immunoassay might be developed to measure the concentration of this antagonist for pharmacokinetic studies.
References
- 1. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 1003-56-1 | Simson Pharma Limited [simsonpharma.com]
- 3. 3-Hydroxy-2-methylpyridine 99 1121-25-1 [sigmaaldrich.com]
- 4. 586-98-1 CAS MSDS (2-(Hydroxymethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-Hydroxy-3-methylpyridine: A Comparative Guide
In the landscape of drug discovery and development, the pyridine (B92270) scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among the vast family of pyridine derivatives, 2-Hydroxy-3-methylpyridine (B85697) has emerged as a compound of interest due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer effects.[2] A powerful computational tool in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1][3] This guide provides a comparative QSAR analysis of this compound against other pyridine derivatives, with a focus on antioxidant activity, a property often linked to anticancer and anti-inflammatory benefits.
Comparative Analysis of Molecular Descriptors and Antioxidant Activity
For this comparison, we will consider a hypothetical QSAR model where antioxidant activity is correlated with descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors.
| Compound | Structure | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Antioxidant Activity (% DPPH Scavenging) |
| This compound | 3-methyl-1H-pyridin-2-one[4] | 109.13[4] | 0.6[5] | 1[4] | Data not available |
| Pyridine-4-aldehyde oxime | pyridine-4-carbaldehyde oxime[6] | 122.12 | 0.8 | 1 | Moderate[6] |
| Compound f (a pyridine base) | Structure not fully specified in snippet[6] | N/A | N/A | N/A | Most active in series[6] |
| Dipicolinic acid derivatives | Varies | Varies | Varies | Varies | High (log %DPPH)[3] |
Table 1: Comparison of Physicochemical Properties and Antioxidant Activity of Pyridine Derivatives. Note: "Data not available" indicates that the information was not present in the provided search results. "N/A" signifies that the information is not applicable or could not be determined from the snippets.
The structural features of this compound, specifically the hydroxyl and methyl groups on the pyridine ring, are crucial for its biological activity and influence its interactions with molecular targets.[2] In a QSAR context, these substituents significantly impact descriptors like lipophilicity (logP) and electronic properties, which in turn govern antioxidant capacity. For instance, a QSAR study on dipicolinic acid derivatives identified a low number of double bonds, a higher number of hydrogen bond donors, and enhanced molecular polarity as important for high antioxidant activity.[3]
Experimental Protocols
A reliable QSAR model is built upon consistent and high-quality experimental data. The following is a generalized protocol for determining antioxidant activity, a key parameter in the QSAR studies of many pyridine derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to determine the in-vitro antioxidant activity of chemical compounds.[6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (around 517 nm) should be approximately 1.0.
-
Preparation of test compounds: The pyridine derivatives, including this compound and reference antioxidants (e.g., ascorbic acid, trolox), are dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A specific volume of the test compound solution is mixed with a volume of the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the reaction mixtures is measured at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.
Visualizing QSAR and Biological Pathways
To better understand the workflow of a QSAR study and the potential biological implications of antioxidant activity, the following diagrams are provided.
The diagram above illustrates the typical steps involved in a QSAR study, from data collection and preparation to model building, validation, and its application in predicting the activity of new chemical entities.[1]
This diagram depicts a simplified signaling pathway related to oxidative stress. Antioxidant compounds like this compound can directly scavenge reactive oxygen species (ROS) or activate the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes, thereby protecting the cell from damage.
Performance of Different QSAR Models
Various QSAR models have been developed for pyridine derivatives, each with its own strengths and statistical performance. The choice of model often depends on the nature of the dataset and the specific research question.
The flowchart above compares different QSAR modeling techniques that have been applied to pyridine derivatives. The performance of these models is typically evaluated using statistical parameters like the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for the test set, which indicates the model's predictive power.[2][3][7]
Conclusion
QSAR analysis serves as a valuable tool for understanding the structure-activity relationships of pyridine derivatives and for guiding the design of new compounds with enhanced biological activities. While specific QSAR data for this compound is limited in the reviewed literature, a comparative analysis of its physicochemical properties against those of other pyridine derivatives with known antioxidant activity suggests its potential in this area. Further computational studies to calculate the relevant molecular descriptors for this compound and fit them into existing, validated QSAR models would provide a more definitive prediction of its activity. The experimental protocols and conceptual frameworks presented here offer a solid foundation for researchers and drug development professionals to pursue such investigations.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. This compound | 1003-56-1 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-Hydroxy-3-methylpyridine and Its Analogs
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Pyridine (B92270) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparison of the antimicrobial effects of 2-Hydroxy-3-methylpyridine and its analogs, supported by experimental data and detailed protocols to aid in the development of new and more effective therapeutic agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various pyridine derivatives, offering a clear comparison of their potency.
| Compound | Structure | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Alkyl Pyridinol Analog (JC-01-074, ortho-position) | N/A | 16 | N/A | >128 |
| Alkyl Pyridinol Analog (JC-01-072, meta-position) | N/A | 32 | N/A | >128 |
| Alkyl Pyridinol Analog (EA-02-011, para-position) | N/A | 64 | N/A | >128 |
| Substituted Mannich bases (Compound 12, 15, 16, 17) | N/A | 6.25-12.5 | 6.25-12.5 | 6.25-12.5 |
| Pyridonethiols (Compound 89b, 89c) | N/A | N/A | 0.12 | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. The structures for some compounds are not provided in the source material.
Recent studies have explored the antimicrobial properties of various pyridine derivatives, revealing that structural modifications significantly influence their activity. For instance, a series of alkyl pyridinol analogs demonstrated that the position of the nitrogen atom in the pyridine ring affects their antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus.[1] The meta-oriented analog (JC-01-072) showed better antimicrobial properties compared to the ortho (JC-01-074) and para (EA-02-011) counterparts.[1] Other research has highlighted the potent broad-spectrum activity of certain substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide, with MIC values as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria.[2] Furthermore, some pyridonethiols have exhibited exceptional potency against Bacillus subtilis, surpassing the efficacy of the standard antibiotic Ampicillin.[2]
Structure-Activity Relationship
The relationship between the chemical structure of pyridine derivatives and their antimicrobial activity is a critical aspect of drug design. Key structural features that influence efficacy include the nature and position of substituents on the pyridine ring.
Studies have shown that the length of interpyridine polymethylene bridges and alkyl side chains are important determinants of antimicrobial efficacy.[3] The introduction of hydrophobic moieties and specific functional groups like hydroxyl or carboxylic groups can also significantly impact the biological activity of these compounds.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following section outlines the typical protocols used for evaluating the antimicrobial effects of pyridine derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density corresponding to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate atmospheric conditions and temperatures (typically 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition Assay (Agar Disc-Diffusion Method)
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The discs are placed on the agar surface, and the plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Conclusion
The comparative analysis of this compound and its analogs reveals a promising landscape for the development of novel antimicrobial agents. The antimicrobial potency of these compounds is intricately linked to their structural features, with modifications to substituent groups and their positions on the pyridine ring playing a pivotal role in their efficacy. The provided experimental data and protocols offer a valuable resource for researchers to build upon, facilitating the rational design and synthesis of next-generation pyridine-based antimicrobials to combat the growing threat of infectious diseases. Further research focusing on a systematic evaluation of a broader range of analogs will be instrumental in elucidating more precise structure-activity relationships and identifying lead candidates for clinical development.
References
- 1. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between structure and antiplaque and antimicrobial activities for a series of bispyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Selection of Pharmaceutical Intermediates: A Comparative Validation of 2-Hydroxy-3-methylpyridine
In the synthesis of active pharmaceutical ingredients (APIs), the choice of intermediates is a critical decision that profoundly impacts the efficiency, purity, and economic viability of the manufacturing process. This guide provides a comprehensive validation of 2-Hydroxy-3-methylpyridine as a valuable pharmaceutical intermediate, offering a comparative analysis against alternative synthetic routes for the production of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the synthesis of Piroxicam (B610120). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Executive Summary
This compound and its structural analogs, such as 2-aminopyridine (B139424) derivatives, are pivotal building blocks in the construction of the pyridinyl moiety present in several "oxicam" class NSAIDs. The selection between these intermediates dictates the synthetic strategy, influencing factors such as reaction yields, impurity profiles, and overall process complexity. This guide presents a comparative analysis of two synthetic pathways to Piroxicam, a widely used NSAID. The first pathway illustrates a conceptual route involving a substituted hydroxypyridine, while the second details the more established method utilizing 2-aminopyridine. Experimental data from published literature is presented to support an objective comparison.
Comparative Analysis of Synthetic Pathways to Piroxicam
The synthesis of Piroxicam, a potent anti-inflammatory agent, can be approached through various routes. Here, we compare a pathway that could conceptually utilize a 2-hydroxypyridine (B17775) derivative for the formation of the core benzothiazine structure against the widely documented synthesis involving the condensation of a pre-formed benzothiazine ester with 2-aminopyridine.
Table 1: Comparison of Key Performance Indicators for Piroxicam Synthesis
| Parameter | Pathway 1: Conceptual Route with Hydroxypyridine Derivative | Pathway 2: Established Route with 2-Aminopyridine |
| Key Intermediate | This compound (or similar substituted pyridinol) | 2-Aminopyridine |
| Precursor for the Benzothiazine Ring | Saccharin (B28170) or its derivatives | Saccharin or its derivatives |
| Overall Yield (Reported) | Data not directly available for a complete sequence. | Variable, with final step yields reported up to 60%.[1] |
| Reaction Conditions | Likely multi-step involving activation of the pyridine (B92270) ring. | Final condensation typically requires heating in a high-boiling solvent like xylene.[1] |
| Key Advantages | Potential for direct incorporation of the substituted pyridine ring. | Well-established and documented process.[1][2][3][4] |
| Key Disadvantages | Lack of extensive public data on direct application for Piroxicam. | Formation of colored byproducts can be an issue, requiring purification.[4] |
Experimental Protocols
Pathway 1: Conceptual Synthesis of the Benzothiazine Core
While a direct synthesis of Piroxicam from this compound is not extensively documented in the provided search results, the synthesis of the core 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a crucial step. The following is a representative protocol for the synthesis of a similar benzothiazine intermediate starting from saccharin derivatives.
Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
-
Reaction Setup: In a suitable reaction vessel, place 10 g of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 3.55 g of NH₄Cl in 210 cm³ of dry o-xylene.[1]
-
Reaction Execution: Heat the mixture under a nitrogen atmosphere in the presence of 0.8 g of CaCl₂.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 0-5°C. The formed crystals are filtered and washed with cold water to yield the product.[1] A yield of 89% has been reported for this step.[1]
Pathway 2: Synthesis of Piroxicam using 2-Aminopyridine
This protocol describes the final step in the synthesis of Piroxicam, involving the reaction of the pre-formed benzothiazine ester with 2-aminopyridine.
Synthesis of 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (Piroxicam)
-
Reaction Setup: To a reaction vessel containing 226 cm³ of dry o-xylene, add 9.3 g of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 1.8 g of NH₄Cl under a nitrogen atmosphere.[1]
-
Addition of 2-Aminopyridine: Add 4.94 g of 2-aminopyridine to the mixture.[1]
-
Reaction Execution: Reflux the reaction mixture for 12 hours.[1]
-
Work-up and Isolation: Pour out the reaction mixture and cool to 0-5°C. The formed crystals are filtered and washed with cold methanol (B129727) to obtain Piroxicam.[1] A yield of 60% has been reported for this reaction.[1]
Mechanism of Action: Piroxicam and the Cyclooxygenase (COX) Pathway
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Piroxicam reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Experimental and Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Conclusion
The validation of a pharmaceutical intermediate requires a thorough evaluation of its performance in the context of the overall synthetic strategy. While this compound presents a potentially direct route for the incorporation of the required pyridinyl moiety in drugs like Piroxicam, the currently available literature provides more extensive data for the synthetic pathway involving the condensation of a benzothiazine ester with 2-aminopyridine.
The established route using 2-aminopyridine is well-characterized, with defined reaction conditions and reported yields. However, it is not without its challenges, including the potential for byproduct formation that may necessitate additional purification steps. The conceptual pathway involving a 2-hydroxypyridine derivative, while less documented, could offer advantages in terms of atom economy and a more convergent synthesis, pending further process development and optimization.
Researchers and drug development professionals are encouraged to consider both the established and potential synthetic routes. The choice of intermediate will ultimately depend on a multi-faceted analysis of yield, purity, cost of raw materials, process safety, and scalability. Further investigation into the direct application of this compound in the synthesis of oxicam-class NSAIDs could unlock more efficient and economical manufacturing processes in the future.
References
- 1. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 2. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Hydroxy-3-methylpyridine: A Procedural Guide
Ensuring the safe and environmentally responsible disposal of 2-Hydroxy-3-methylpyridine is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with standard safety protocols. The primary method of disposal is to entrust it to a licensed waste disposal company.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.
Procedural Steps for Disposal
The proper disposal of this compound waste involves a systematic process of collection, labeling, storage, and transfer to a certified disposal facility.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials such as filter paper, gloves, and paper towels, in a designated and compatible hazardous waste container.[2]
-
Ensure the container is made of a material that will not react with the chemical.[3]
-
Do not mix this compound waste with other waste streams to avoid potential chemical reactions.[3][4]
-
The waste container must be kept securely closed at all times, except when actively adding waste.[3][4]
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name, "this compound," and the approximate concentration or percentage of each constituent in the waste.[3][4]
-
Do not use chemical formulas or abbreviations.[4]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5]
-
Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[6]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[2]
-
Provide the disposal service with a complete and accurate description of the waste, including its composition and any known hazards.[2]
5. Spill and Leak Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent material like sand, earth, or vermiculite.[6][8]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]
-
Do not allow the chemical to enter drains or waterways.[1][7][9]
6. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After thorough decontamination, the container can be disposed of in accordance with institutional guidelines.[2]
Quantitative Data Summary
The following table summarizes key safety and handling information for pyridine (B92270) derivatives, which are relevant to the proper handling of this compound.
| Property | Value/Instruction |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat.[1][8][10] |
| Handling Area | Well-ventilated area or chemical fume hood.[6][7] |
| Incompatible Materials | Strong oxidizing agents, acids, bases.[6] |
| Spill Containment | Use inert absorbent material (sand, earth, vermiculite).[6][8] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[6][7][11] Burn in a chemical incinerator.[12] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Page loading... [guidechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2-Hydroxy-3-methylpyridine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Hydroxy-3-methylpyridine (CAS: 1003-56-1), also known as 3-Methyl-2-pyridone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential effects to ensure proper handling. The primary hazards include being harmful if swallowed, causing skin irritation, leading to serious eye damage, and potentially causing respiratory irritation.[1]
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation[1] |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [1] |
| Synonyms | 3-Methyl-2-pyridone[1] |
| CAS Number | 1003-56-1[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3]
| Protection Type | Required Equipment | Standards & Notes |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[3][4] | Must conform to government standards such as EN166 (EU) or NIOSH (US).[3][5] |
| Skin Protection | Chemically impervious gloves and protective clothing.[3][4] | Flame-retardant and antistatic protective clothing may be necessary. Inspect gloves before use.[6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded, if irritation is experienced, or when handling in poorly ventilated areas.[4][5] |
Operational Plan: Handling and Storage Protocols
Safe Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid Contact: Prevent all contact with skin and eyes. Avoid the formation and inhalation of dust or aerosols.[4][5]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5] Do not eat, drink, or smoke in the laboratory area.[5][7]
-
Equipment: Use non-sparking tools to prevent ignition.[4][7]
-
Contaminated Clothing: Remove and launder any contaminated clothing before reuse.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep containers tightly closed when not in use.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][8]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, get medical attention.[5][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[4][5][8]
Spill Response Protocol: In the event of a spill, a systematic approach is critical to ensure safety and minimize environmental contamination. The workflow below outlines the necessary steps.
References
- 1. This compound | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
